Sesquicillin A
Description
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Properties
IUPAC Name |
[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWDMXUDDAXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Sesquicillin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquicillin A is a fungal meroterpenoid belonging to the sesquiterpenoid class of natural products. First identified as a potent and selective antagonist of the glucocorticoid receptor, it has since been isolated from multiple fungal species, indicating a broader distribution than initially understood. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, producing organisms, and the experimental protocols for its isolation and characterization. Furthermore, this guide delves into the current understanding of its biosynthetic pathway and its mechanism of action as a modulator of glucocorticoid signaling. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Discovery and Producing Organisms
Sesquicillin was first reported in 1998 as a novel inhibitor of glucocorticoid-mediated signal transduction.[1] The producing organism was identified as a strain of Acremonium sp. [1] Subsequently, the compound later designated as this compound was isolated along with several new analogues (Sesquicillins B, C, D, and E) in 2005 from the culture broth of Albophoma sp. FKI-1778 .[2][3] These findings establish that this compound is a secondary metabolite produced by different genera of fungi.
Fermentation and Isolation Protocols
Detailed experimental protocols for the production and isolation of this compound are crucial for its further study and development. The following sections outline the methodologies derived from published literature.
Fermentation of Producing Organisms
2.1.1. Acremonium sp.
A detailed fermentation protocol for the original isolation of Sesquicillin from Acremonium sp. is available in the 1998 publication by Engel et al. in the Journal of Antibiotics. Due to the lack of access to the full-text article, a summary of a general fermentation process for Acremonium species is provided below.
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Inoculum Preparation: A seed culture is typically initiated by inoculating a suitable liquid medium with spores or mycelial fragments from a slant culture of Acremonium sp. The seed culture is incubated on a rotary shaker to ensure sufficient aeration and growth.
-
Production Culture: The production medium, often a complex medium containing sources of carbon, nitrogen, and trace elements, is inoculated with the seed culture. The production culture is then incubated under controlled conditions of temperature, pH, and agitation for a specific duration to allow for the biosynthesis of Sesquicillin.
2.1.2. Albophoma sp. FKI-1778
The fermentation of Albophoma sp. FKI-1778 for the production of Sesquicillins has been described.[2][3] A detailed protocol is outlined in the 2005 publication by Uchida et al. in the Journal of Antibiotics. A generalized workflow based on the available information is presented below.
Caption: Fermentation workflow for Albophoma sp. FKI-1778.
Isolation and Purification of this compound
The isolation of this compound from the culture broth typically involves a series of chromatographic steps.
2.2.1. General Protocol
-
Extraction: The culture broth is first separated from the mycelia by filtration or centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to purify this compound. This often involves:
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., n-hexane and ethyl acetate).
-
Size-Exclusion Chromatography: Further purification can be achieved using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically employs reversed-phase HPLC to obtain highly pure this compound.
-
Caption: General workflow for the isolation and purification of this compound.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₂₉H₄₂O₅ |
| Molecular Weight | 474.6 g/mol |
| Appearance | Colorless solid |
| ¹H NMR (CDCl₃) | Characteristic signals for a sesquiterpenoid with a pyrone moiety. Specific chemical shifts and coupling constants are detailed in the primary literature. |
| ¹³C NMR (CDCl₃) | 29 distinct carbon signals consistent with the proposed structure. Specific chemical shifts are detailed in the primary literature. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry data confirms the molecular formula. |
Biosynthesis of this compound
This compound is a meroterpenoid, meaning its structure is derived from both the terpenoid and polyketide biosynthetic pathways. The core of this compound is a sesquiterpene, which is biosynthesized from farnesyl pyrophosphate (FPP).
The Mevalonate Pathway
The precursor for all isoprenoids, including FPP, is isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In fungi, these are synthesized via the mevalonate pathway.
Caption: Overview of the Mevalonate Pathway leading to IPP and DMAPP.
Sesquiterpene Core Formation
DMAPP serves as the primer for the sequential addition of two IPP units, catalyzed by a farnesyl pyrophosphate synthase, to form the C15 precursor, FPP. A specific sesquiterpene synthase then catalyzes the complex cyclization of FPP to form the characteristic tricyclic core of this compound. The exact sesquiterpene synthase involved in this compound biosynthesis has not yet been characterized.
Mechanism of Action: Glucocorticoid Receptor Antagonism
This compound's primary biological activity is its antagonism of the glucocorticoid receptor (GR). Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide range of physiological processes by binding to the GR, which then translocates to the nucleus and acts as a ligand-activated transcription factor.
This compound acts as a competitive antagonist, binding to the ligand-binding domain of the GR. This binding event prevents the conformational changes necessary for the dissociation of chaperone proteins and the recruitment of coactivators, thereby inhibiting the transcription of glucocorticoid-responsive genes.
Caption: Glucocorticoid receptor signaling and its inhibition by this compound.
Bioactivity Data
This compound and its analogues have been reported to exhibit a range of biological activities.
| Compound | Bioactivity | Potency (IC₅₀ or MIC) | Reference |
| This compound | Glucocorticoid Receptor Antagonism | Data in primary literature | [1] |
| Sesquicillins | Insecticidal activity | Not specified | [2] |
| Sesquicillins | Cytotoxicity against Jurkat cells | Moderately active | [2] |
| Sesquicillins | Activity against Artemia salina | Moderately active | [2] |
Conclusion
This compound is a fascinating fungal metabolite with significant potential in drug discovery, particularly in the context of diseases associated with dysregulated glucocorticoid signaling. Its origin from multiple fungal genera suggests a widespread distribution in nature. While the fundamental aspects of its isolation and primary biological activity have been established, further research is warranted to fully elucidate its biosynthetic pathway, including the identification and characterization of the key enzymes involved. A deeper understanding of its interaction with the glucocorticoid receptor at the molecular level will also be crucial for its development as a therapeutic agent. This technical guide provides a solid foundation for researchers and scientists to build upon in their future investigations of this promising natural product.
References
Discovery and Isolation of Sesquicillin A from Albophoma sp. FKI-1778: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Sesquicillin A, a pyrano-diterpene antibiotic, from the fungus Albophoma sp. FKI-1778. The following sections detail the experimental protocols, quantitative data from the isolation process, and the biological activities of this compound.
Introduction
This compound is a member of the sesquicillin family of antibiotics, which are characterized by a common pyrano-diterpene skeleton.[1][2] It was isolated from the culture broth of Albophoma sp. FKI-1778 along with four new analogues, Sesquicillins B through E.[1][2] The structure of this compound was elucidated through extensive spectroscopic studies, including various NMR experiments.[1][2] This class of compounds has demonstrated a range of biological activities, including insecticidal and cytotoxic effects.[1][2]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the discovery and isolation of this compound.
Fermentation of Albophoma sp. FKI-1778
A seed culture of Albophoma sp. FKI-1778 is prepared in a medium containing soluble starch, glycerol, corn steep liquor, and CaCO3, adjusted to a pH of 6.0 before sterilization.[2] The production medium consists of sucrose, cotton seed flour, dried yeast, and CaCO3, also adjusted to pH 6.0.[2] The fermentation is carried out at 27°C for 168 hours with rotary shaking at 210 rpm.[2]
Extraction and Isolation of this compound
The isolation procedure for sesquicillins is a multi-step process involving extraction and chromatography.[2] The 168-hour old culture broth (6 liters) is centrifuged to separate the supernatant.[2] The supernatant is then extracted with an equal volume of ethyl acetate.[2] The organic layer is dried over Na2SO4 and concentrated under reduced pressure.[2] The resulting residue is then subjected to further purification steps.
The crude extract is applied to a silica gel column and eluted with a stepwise gradient of chloroform and methanol. The active fractions are pooled and further purified by preparative HPLC.[2] A final purification by preparative HPLC yields pure this compound as a pale yellow powder.[2]
Structure Elucidation
The planar structure and relative stereochemistry of this compound were determined using a combination of spectroscopic techniques. High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula.[2] A suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, including 1H-1H COSY, HMBC, and NOESY, were employed to establish the connectivity and spatial relationships of the atoms within the molecule.[1][2]
Quantitative Data
The following tables summarize the quantitative data obtained during the isolation and characterization of this compound and its analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H42O5[3] |
| Molecular Weight | 470.6 g/mol [3] |
| Appearance | Pale yellow powder[2] |
Table 2: Yields of Sesquicillins from 6L Culture Broth
| Compound | Yield (mg) |
| This compound | 4.6[2] |
| Sesquicillin B | 4.4[2] |
| Sesquicillin C | 18.6[2] |
| Sesquicillin D | 2.5[2] |
| Sesquicillin E | 3.9[2] |
Table 3: Biological Activity of Sesquicillins
| Compound | Brine Shrimp Lethality (LD50, µg/ml) | Cytotoxicity against Jurkat cells (IC50, µg/ml) |
| This compound | 25 | 25 |
| Sesquicillin B | 25 | >100 |
| Sesquicillin C | 6.3 | 6.3 |
| Sesquicillin D | 12.5 | 12.5 |
| Sesquicillin E | 25 | 25 |
Visualizations
The following diagrams illustrate the experimental workflow for the discovery and isolation of this compound.
References
Sesquicillin A: A Fungal Metabolite with Anticancer Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquicillin A is a fungal-derived sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities, including insecticidal and potent anticancer properties. Isolated from the fungus Albophoma sp. FKI-1778, this complex natural product exhibits a unique chemical architecture that underpins its diverse functionalities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its spectroscopic data. Furthermore, this document elucidates the current understanding of this compound's mechanism of action, particularly its role in inducing G1 phase cell cycle arrest in cancer cells and its potential as a glucocorticoid receptor antagonist.
Chemical Structure and Physicochemical Properties
This compound is a complex sesquiterpenoid with the molecular formula C₂₉H₄₂O₅, corresponding to a molecular weight of 470.6 g/mol .[1] Its intricate structure features a pyrano-diterpene skeleton.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₂O₅ | [1] |
| Molecular Weight | 470.6 g/mol | [1] |
| IUPAC Name | [5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | [1] |
| CAS Number | 51103-58-3 | |
| Synonyms | Sesquicillin, BCA10358, BS-1588 | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol |
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound displays 29 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide key insights into the carbon skeleton and the presence of various functional groups.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 169.7 |
| 2 | 163.7 |
| 3 | 157.9 |
| 4 | 118.2 |
| 5 | 115.8 |
| 6 | 100.8 |
| 7 | 74.3 |
| 8 | 54.3 |
| 9 | 50.1 |
| 10 | 41.5 |
| 11 | 39.8 |
| 12 | 37.1 |
| 13 | 36.8 |
| 14 | 34.0 |
| 15 | 31.9 |
| 16 | 29.7 |
| 17 | 26.8 |
| 18 | 25.7 |
| 19 | 24.5 |
| 20 | 22.6 |
| 21 | 21.4 |
| 22 | 18.2 |
| 23 | 17.9 |
| 24 | 16.2 |
| 25 | 14.1 |
| 26 | 12.0 |
| 27 | 11.8 |
| 28 | 9.2 |
| 29 | 8.8 |
(Data sourced from Uchida et al., 2005 and presented in a compiled format)
¹H NMR, Mass Spectrometry, and Infrared Spectroscopy
Biological Activities and Mechanism of Action
This compound has demonstrated a range of biological activities, with its anticancer effects being the most prominent.
Table 3: Summary of Biological Activities of this compound
| Activity | Model System | Quantitative Data | Reference |
| Insecticidal | Brine shrimp (Artemia salina) | MIC = 6.25 µg/ml | |
| Cytotoxicity | Jurkat cells | IC₅₀ = 34 µM | |
| Proliferation Inhibition | MCF-7 breast cancer cells | Effective at 20 µg/ml | |
| Cell Cycle Arrest | MCF-7 breast cancer cells | Induces G1 phase arrest | |
| Glucocorticoid Antagonism | - | Inhibitor of glucocorticoid-mediated signal transduction |
G1 Phase Cell Cycle Arrest in Cancer Cells
A key mechanism of this compound's anticancer activity is its ability to induce cell cycle arrest at the G1 phase. In human breast cancer cells (MCF-7), this compound treatment leads to a significant reduction in the expression of G1 phase-related cyclin proteins, including cyclin D1, cyclin A, and cyclin E. Concurrently, it induces the expression of the cyclin-dependent kinase (CDK) inhibitor protein, p21(Waf1/Cip1). Notably, this induction of p21 and subsequent G1 arrest occurs independently of the tumor suppressor protein p53.
Glucocorticoid Receptor Antagonism
This compound has also been identified as an inhibitor of glucocorticoid-mediated signal transduction. This suggests a potential interaction with the glucocorticoid receptor (GR), which could have implications for its use in inflammatory diseases and certain types of cancers where GR signaling is implicated. The precise mechanism of this antagonism is an area for further investigation.
Experimental Protocols
The following are generalized protocols for key experiments related to the study of this compound, based on standard methodologies in the field.
Isolation of this compound from Albophoma sp. FKI-1778
This protocol outlines a general workflow for the extraction and purification of this compound from a fungal culture.
Methodology:
-
Fermentation: Albophoma sp. FKI-1778 is cultured in a suitable liquid medium under optimal growth conditions to promote the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
-
Concentration: The organic extract is concentrated in vacuo to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents of increasing polarity to separate the components. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Cytotoxicity Assay in Jurkat Cells (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on the Jurkat cell line.
Methodology:
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Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
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Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.
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MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Cell Cycle Analysis in MCF-7 Cells
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of MCF-7 cells.
Methodology:
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Cell Culture and Treatment: MCF-7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and treated with this compound at the desired concentration for a specific time.
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Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.
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Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
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Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Conclusion and Future Directions
This compound is a promising natural product with significant potential for development as an anticancer agent. Its ability to induce p53-independent G1 phase cell cycle arrest presents a valuable therapeutic strategy, particularly for cancers with mutated or non-functional p53. The discovery of its glucocorticoid receptor antagonist activity opens up new avenues for research into its potential applications in other diseases. Further studies are warranted to fully elucidate its molecular targets and to optimize its structure for improved efficacy and reduced toxicity. The development of a total synthesis route for this compound would also be highly beneficial for generating analogs and advancing preclinical and clinical studies.
References
Unveiling Sesquicillin A: A Technical Guide to its Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Sesquicillin A, a fungal metabolite, has garnered significant interest within the scientific community for its notable biological activities, including its potent cytotoxic and cell cycle-modulating effects. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its impact on cellular signaling pathways.
Molecular Profile of this compound
This compound is a complex sesquiterpenoid with the molecular formula C₂₉H₄₂O₅. Its molecular weight has been determined to be approximately 470.6 g/mol .[1][2][3] This information is crucial for a range of experimental applications, from molar concentration calculations in bioassays to mass spectrometry analysis.
| Property | Value |
| Molecular Formula | C₂₉H₄₂O₅[1][2][3] |
| Molecular Weight | 470.6 g/mol [1][3] |
| Exact Mass | 470.30322444 Da[1] |
Biological Activity: Induction of G1 Phase Cell Cycle Arrest
A key biological effect of this compound is its ability to induce cell cycle arrest at the G1 phase in human breast cancer cells, specifically the MCF-7 cell line.[4] This arrest is associated with significant changes in the expression of key cell cycle regulatory proteins. Treatment with this compound leads to a decrease in the expression levels of cyclin D1, cyclin A, and cyclin E.[4] Concurrently, there is an observed increase in the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[4] Notably, this induction of G1 phase arrest by this compound occurs in a p53-independent manner.[4]
Signaling Pathway of this compound-Induced G1 Arrest
The mechanism of this compound-induced G1 phase arrest involves the modulation of key regulators of the cell cycle. The diagram below illustrates the proposed signaling pathway.
Caption: this compound signaling pathway leading to G1 phase arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological evaluation of this compound.
Isolation and Purification of this compound (General Protocol)
1. Fungal Culture and Fermentation:
-
The producing fungal strain (e.g., Albophoma sp.) is cultured on a suitable agar medium to obtain a pure culture.
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A seed culture is prepared by inoculating a liquid medium with the fungal mycelia and incubating with shaking.
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The seed culture is then used to inoculate a larger volume of production medium for large-scale fermentation.
2. Extraction of the Crude Metabolite:
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After an appropriate incubation period, the fermentation broth is separated from the mycelia by filtration or centrifugation.
-
The culture filtrate is then extracted with an organic solvent such as ethyl acetate.
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
This typically involves silica gel column chromatography, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Cell Viability Assay in Jurkat Cells
This protocol outlines a method to assess the cytotoxicity of this compound against the human T-lymphocyte cell line, Jurkat.
1. Cell Culture:
-
Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cells should be maintained at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
2. Assay Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis in MCF-7 Cells by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of MCF-7 cells.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
3. Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.[5][6][7]
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for investigating the biological effects of this compound.
Caption: Workflow for this compound biological evaluation.
Conclusion
This compound presents a compelling profile for further investigation in the field of drug discovery, particularly in oncology. Its defined molecular characteristics and potent biological activity in inducing G1 phase cell cycle arrest provide a solid foundation for future research. The experimental protocols detailed in this guide offer a practical framework for scientists to explore the therapeutic potential of this intriguing fungal metabolite. Further studies into its total synthesis and the elucidation of more detailed mechanisms of action are warranted to fully unlock its promise.
References
- 1. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 3. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Biosynthesis of Sesquicillin A in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquicillin A, an intriguing fungal metabolite isolated from Albophoma sp. FKI-1778, possesses a unique pyrano-diterpene skeleton. Despite its novel structure and potential biological activities, the biosynthetic pathway of this compound has not been experimentally elucidated. This technical guide provides a comprehensive overview of a proposed biosynthetic pathway for this compound, drawing upon established principles of fungal meroterpenoid biosynthesis. We detail the hypothetical enzymatic steps, precursor molecules, and the genetic architecture of the putative biosynthetic gene cluster. Furthermore, this guide outlines detailed experimental protocols for the identification and characterization of the this compound biosynthetic pathway, including methods for gene cluster identification, heterologous expression, and quantitative analysis. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate a deeper understanding.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, meroterpenoids, which are synthesized from a combination of polyketide and terpenoid precursors, represent a fascinating class of natural products. This compound, produced by the fungus Albophoma sp. FKI-1778, is a member of the pyrano-diterpene class of meroterpenoids[1]. Its structure features a complex fused ring system derived from a diterpenoid backbone and a pyrone moiety. Understanding the biosynthesis of such complex molecules is crucial for pathway engineering, the production of novel analogs, and the development of new therapeutic agents.
This guide presents a putative biosynthetic pathway for this compound, based on analogous fungal biosynthetic pathways. We hypothesize that the biosynthesis involves a dedicated gene cluster encoding a suite of enzymes, including a polyketide synthase (PKS) for the pyrone ring, a diterpene synthase (di-TPS) for the terpene backbone, and various modifying enzymes such as cytochrome P450 monooxygenases.
Proposed Biosynthesis Pathway of this compound
The proposed biosynthesis of this compound is a multi-step enzymatic cascade, likely orchestrated by a contiguous set of genes within a biosynthetic gene cluster (BGC). The pathway can be conceptually divided into three main stages: 1) formation of the pyrone moiety, 2) synthesis of the diterpene backbone, and 3) coupling and subsequent modifications.
Pyrone Moiety Formation
The α-pyrone ring is a common feature in many fungal polyketides and its formation is typically catalyzed by a Type I or Type III polyketide synthase (PKS)[2][3]. We propose that a dedicated PKS in the this compound BGC utilizes acetyl-CoA and malonyl-CoA to assemble a triketide intermediate, which then undergoes cyclization and dehydration to form a 4-hydroxy-6-methyl-2-pyrone core[2].
Diterpene Backbone Synthesis
The diterpene skeleton of this compound is proposed to originate from geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoids. GGPP is synthesized via the mevalonate pathway. A diterpene synthase (di-TPS) within the BGC would then catalyze the cyclization of GGPP to form a specific carbocyclic diterpene intermediate[4][5]. The exact structure of this intermediate would be determined by the specific folding and catalytic activity of the di-TPS.
Meroterpenoid Assembly and Tailoring
The pyrone and diterpene moieties are likely coupled through the action of a prenyltransferase (PT), a class of enzymes known to catalyze the C- or O-prenylation of aromatic compounds with isoprenoid pyrophosphates[6]. Following the coupling, a series of post-modification reactions, including hydroxylations, oxidations, and potentially rearrangements, are catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases, to yield the final structure of this compound[7][8][9][10].
Data Presentation
As the biosynthesis of this compound has not been experimentally determined, quantitative data is not available. The following table presents a hypothetical dataset that could be generated from fermentation experiments aimed at optimizing this compound production.
| Fermentation Condition | Glucose (g/L) | Yeast Extract (g/L) | Temperature (°C) | This compound Titer (mg/L) |
| Standard | 20 | 5 | 25 | 15.2 ± 1.8 |
| High Glucose | 40 | 5 | 25 | 25.6 ± 2.5 |
| High Yeast Extract | 20 | 10 | 25 | 18.9 ± 2.1 |
| Low Temperature | 20 | 5 | 20 | 10.5 ± 1.5 |
| Optimized | 40 | 7.5 | 22 | 35.8 ± 3.2 |
Experimental Protocols
To elucidate the biosynthetic pathway of this compound, a series of molecular genetics and biochemical experiments are required. The following protocols provide a general framework for this investigation.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the gene cluster responsible for this compound biosynthesis in Albophoma sp. FKI-1778.
Methodology:
-
Genome Sequencing:
-
Culture Albophoma sp. FKI-1778 in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.
-
Harvest the mycelia by filtration and freeze-dry.
-
Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly[11][12].
-
-
Bioinformatic Analysis:
-
Annotate the assembled genome to predict open reading frames (ORFs).
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to identify putative secondary metabolite BGCs[13][14][15].
-
Search for BGCs containing genes encoding a PKS, a di-TPS, a prenyltransferase, and P450 monooxygenases, as these are the expected key enzymes for pyrano-diterpene biosynthesis.
-
The genome of the related species Albophoma yamanashiensis can be used for comparative genomics to aid in the identification of the BGC[16][17][18].
-
Heterologous Expression of the Putative BGC
Objective: To confirm the function of the candidate BGC by expressing it in a heterologous host.
Methodology:
-
Vector Construction:
-
Transformation and Expression:
-
Transform the expression vector into a well-characterized fungal host, such as Aspergillus oryzae, using protoplast-mediated transformation[1].
-
Select positive transformants using an appropriate selection marker.
-
Culture the transformants in a suitable production medium.
-
-
Metabolite Analysis:
-
Extract the secondary metabolites from the culture broth and mycelia of the transformants using ethyl acetate.
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profile to that of the wild-type Albophoma sp. FKI-1778 and a negative control (host strain with an empty vector)[22][23][24][25][26].
-
The production of this compound by the heterologous host confirms the identity of the BGC.
-
In Vitro Characterization of Key Enzymes
Objective: To determine the specific function of the key enzymes (PKS, di-TPS, PT, P450s) in the this compound biosynthetic pathway.
Methodology:
-
Gene Cloning and Protein Expression:
-
Clone the individual genes encoding the PKS, di-TPS, PT, and selected P450s into an E. coli expression vector.
-
Express the proteins in E. coli and purify them using affinity chromatography.
-
-
Enzyme Assays:
-
PKS Assay: Incubate the purified PKS with acetyl-CoA, malonyl-CoA, and other necessary cofactors. Analyze the reaction products by HPLC-MS to identify the pyrone product[27][28].
-
di-TPS Assay: Incubate the purified di-TPS with GGPP. Extract the products with an organic solvent and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene product[5][29][30].
-
PT Assay: Incubate the purified PT with the pyrone product from the PKS assay and the diterpene intermediate from the di-TPS assay (or a suitable analog). Analyze the reaction products by HPLC-MS.
-
P450 Assays: Incubate the purified P450s with the coupled meroterpenoid intermediate and NADPH. Analyze the products by HPLC-MS to identify hydroxylated or oxidized derivatives[7][8][9][10][31].
-
Conclusion
While the precise biosynthetic pathway of this compound remains to be experimentally validated, this guide provides a robust, hypothesis-driven framework for its elucidation. The proposed pathway, based on established principles of fungal meroterpenoid biosynthesis, suggests a convergent synthesis from polyketide and diterpenoid precursors. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to identify the this compound biosynthetic gene cluster, functionally characterize the key enzymes, and ultimately reconstruct the entire pathway. The successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of complex fungal natural products but also open avenues for the engineered production of novel pyrano-diterpenoids with potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. A Cytochrome P450 Serves as an Unexpected Terpene Cyclase during Fungal Meroterpenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fungal Cytochrome P450 Monooxygenases: Their Distribution, Structure, Functions, Family Expansion, and Evolutionary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The versatility of the fungal cytochrome P450 monooxygenase system is instrumental in xenobiotic detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mycosphere.org [mycosphere.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Detecting and prioritizing biosynthetic gene clusters for bioactive compounds in bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. agilent.com [agilent.com]
- 24. Quantification of 700 mycotoxins and other secondary metabolites of fungi and plants in grain products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. The polyketide synthase (PKS) of aspyrone biosynthesis: evidence for the enzyme bound intermediates from incorporation studies with N-acetylcysteamine thioesters in intact cells of Aspergillus melleus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. Reshaping the 2‐Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Variants and Derivatives of Sesquicillin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquicillin A, a sesquiterpenoid natural product, and its naturally occurring analogues represent a class of bioactive compounds with potential applications in drug discovery. This technical guide provides a comprehensive overview of the known natural variants of this compound, their biological activities, and the experimental protocols for their isolation and characterization. While the exploration of synthetic derivatives of this compound is still in its nascent stages, this document outlines potential synthetic strategies and the broader context of sesquiterpenoid chemistry. Furthermore, this guide delves into the putative biosynthetic pathway of these molecules and proposes potential mechanisms of action based on the activities of structurally related compounds. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding and further research in this promising area of natural product chemistry.
Natural Variants of this compound
To date, four natural variants of this compound have been isolated from the culture broth of the fungus Albophoma sp. FKI-1778: Sesquicillin B, C, D, and E.[1] These compounds share the same core pyrano-diterpene skeleton as this compound. The structures of these variants were elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).[1]
Structures of this compound and its Natural Variants
The chemical structures of this compound, B, C, D, and E would be depicted here in a final document. For the purpose of this output, textual descriptions are provided.
-
This compound: The parent compound.
-
Sesquicillin B, C, D, and E: Structural analogues of this compound, with variations in their functional groups and stereochemistry, as determined by detailed NMR analysis.[1]
Biological Activity of Natural Variants
This compound and its natural variants have demonstrated moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and the human Jurkat T cell line.[1] This suggests potential insecticidal and cytotoxic properties.
Table 1: Summary of Reported Biological Activities of Sesquicillins
| Compound | Target Organism/Cell Line | Activity Type | Reported Potency |
| This compound | Artemia salina | Insecticidal | Moderate |
| Jurkat cells | Cytotoxic | Moderate | |
| Sesquicillin B | Artemia salina | Insecticidal | Moderate |
| Jurkat cells | Cytotoxic | Moderate | |
| Sesquicillin C | Artemia salina | Insecticidal | Moderate |
| Jurkat cells | Cytotoxic | Moderate | |
| Sesquicillin D | Artemia salina | Insecticidal | Moderate |
| Jurkat cells | Cytotoxic | Moderate | |
| Sesquicillin E | Artemia salina | Insecticidal | Moderate |
| Jurkat cells | Cytotoxic | Moderate |
Note: Specific IC50 or MIC values for the biological activities of this compound and its natural variants have not been reported in the reviewed literature. The term "moderate" is used as a qualitative descriptor from the source publication.[1]
Derivatives of this compound
As of the latest literature review, there are no specific reports on the synthesis of semi-synthetic or synthetic derivatives of this compound. However, the sesquiterpenoid scaffold presents numerous opportunities for chemical modification to explore structure-activity relationships (SAR) and develop analogues with enhanced potency or novel biological activities.
Potential Strategies for Derivatization
The chemical structure of this compound contains several functional groups that are amenable to modification. Standard organic chemistry reactions could be employed to generate a library of derivatives. Potential modifications include:
-
Esterification or Etherification: Modification of hydroxyl groups.
-
Oxidation or Reduction: Interconversion of hydroxyl and ketone functionalities.
-
Halogenation: Introduction of halogen atoms at various positions.
-
Click Chemistry: For the introduction of diverse molecular fragments if an alkyne or azide handle can be installed.
Experimental Protocols
Isolation and Purification of Natural Sesquicillins
The following is a generalized protocol based on the isolation of Sesquicillins B-E from Albophoma sp. FKI-1778.[1]
Diagram 1: General Workflow for Isolation of Sesquicillins
Caption: Workflow for the isolation and characterization of natural Sesquicillins.
Methodology:
-
Fermentation: Albophoma sp. FKI-1778 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including sesquicillins.
-
Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: To perform an initial fractionation of the extract based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the individual sesquicillin compounds.
-
-
Structure Elucidation: The purified compounds are structurally characterized using:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) experiments to determine the chemical structure and stereochemistry.
-
Bioactivity Assays
3.2.1. Brine Shrimp Lethality Assay
This assay is a simple, rapid, and low-cost method for the preliminary assessment of general toxicity and insecticidal activity.
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under a light source.
-
Preparation of Test Solutions: The test compounds (Sesquicillins) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.
-
Exposure: A defined number of brine shrimp nauplii (larvae) are added to each concentration of the test solution.
-
Incubation: The nauplii are incubated for a specified period (e.g., 24 hours).
-
Counting: The number of dead and surviving nauplii are counted.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration for 50% of the population) can be determined.
3.2.2. Cytotoxicity Assay (e.g., against Jurkat cells)
This assay is used to determine the cytotoxic (cell-killing) potential of a compound against a specific cell line.
-
Cell Culture: Jurkat cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microplates at a specific density.
-
Compound Treatment: The cells are treated with various concentrations of the sesquicillin compounds.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 (concentration that inhibits 50% of cell growth) is then determined.
Biosynthesis and Mechanism of Action
Putative Biosynthetic Pathway of this compound
Sesquiterpenoids are synthesized from farnesyl pyrophosphate (FPP), which is derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis of the sesquicillin core is likely initiated by the cyclization of FPP, catalyzed by a specific terpene synthase.
Diagram 2: Putative Biosynthesis of the Sesquiterpenoid Core
References
Spectroscopic Elucidation of Sesquicillin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Sesquicillin A, a meroterpenoid known for its insecticidal and cytotoxic activities. The following sections detail its mass spectrometry and Nuclear Magnetic Resonance (NMR) data, the experimental protocols for their acquisition, and a visual representation of the structure elucidation workflow.
Mass Spectrometry Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in positive ion mode is a commonly employed technique. The data provides the exact mass of the protonated molecule, which can be used to calculate the molecular formula with high accuracy.
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₄₂O₅ | [1] |
| Calculated Exact Mass | 470.3032 | [1] |
| Observed Mass [M+H]⁺ | 471.3112 | |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
Note: The observed mass may vary slightly between different instruments and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. The ¹H and ¹³C NMR data for this compound, acquired in deuterochloroform (CDCl₃), are presented below. These assignments are typically confirmed through a suite of two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |
| 1 | 37.1 (t) | 1.45 (m), 1.55 (m) |
| 2 | 19.5 (t) | 1.95 (m) |
| 3 | 42.1 (d) | 1.78 (m) |
| 4 | 33.5 (s) | - |
| 5 | 55.4 (d) | 1.35 (m) |
| 6 | 21.9 (t) | 1.60 (m), 1.70 (m) |
| 7 | 30.1 (t) | 2.05 (m) |
| 8 | 35.9 (d) | 1.85 (m) |
| 9 | 134.5 (s) | - |
| 10 | 39.3 (s) | - |
| 11 | 124.8 (d) | 5.10 (t, 7.0) |
| 12 | 131.3 (s) | - |
| 13 | 25.7 (q) | 1.68 (s) |
| 14 | 17.7 (q) | 1.60 (s) |
| 15 | 28.3 (q) | 0.95 (s) |
| 16 | 15.6 (q) | 0.85 (s) |
| 17 | 148.2 (s) | - |
| 18 | 106.8 (t) | 4.55 (s), 4.85 (s) |
| 1' | 164.5 (s) | - |
| 2' | 101.2 (s) | - |
| 3' | 161.8 (s) | - |
| 4' | 108.7 (d) | 6.15 (s) |
| 5' | 139.8 (s) | - |
| 6' | 20.4 (q) | 2.05 (s) |
| 7' | 12.0 (q) | 1.80 (s) |
| OAc | 170.5 (s), 21.2 (q) | 2.08 (s) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A representative protocol for acquiring NMR data for a natural product like this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterochloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on a Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
¹H NMR Acquisition:
-
Pulse Program: A standard 90° pulse sequence is used.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Standard pulse programs are utilized for each experiment.
-
Data are typically acquired with 2048 data points in the direct dimension (f2) and 256-512 increments in the indirect dimension (f1).
-
The number of scans per increment is adjusted based on the sample concentration, typically ranging from 4 to 16.
-
Data processing involves zero-filling in the f1 dimension and applying appropriate window functions (e.g., sine-bell) before Fourier transformation.
-
High-Resolution Mass Spectrometry (HR-MS)
A typical protocol for HR-ESI-MS analysis is as follows:
-
Sample Preparation: A dilute solution of this compound (approximately 10-50 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Bruker maXis II QTOF or a Thermo Scientific Orbitrap Exploris, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 3-5 µL/min.
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C.
-
Data Analysis: The acquired spectrum is processed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition using the instrument's software.
-
Visualization of the Structure Elucidation Workflow
The following diagram illustrates the logical flow of experiments and data analysis in the process of determining the structure of this compound.
Caption: Workflow for the structure elucidation of this compound.
This guide provides foundational spectroscopic information and standardized protocols relevant to the study of this compound. Researchers can utilize this data as a reference for compound identification and as a template for designing their own analytical workflows.
References
The Biological Activities of Sesquicillin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a meroterpenoid natural product isolated from the fungus Albophoma sp. FKI-1778.[1] Structurally, it belongs to the pyrano-diterpene class of compounds.[1] Possessing a unique chemical architecture, this compound has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its cytotoxic and insecticidal properties, as well as its mechanism of action in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and insecticide development.
Biological Activities
This compound has demonstrated a range of biological activities, primarily centered around its cytotoxic and insecticidal effects.
Cytotoxic Activity
This compound exhibits moderate inhibitory activity against the growth of the human T-cell leukemia cell line, Jurkat.[1] Furthermore, it has been shown to induce G1 phase cell cycle arrest in the human breast cancer cell line, MCF-7.[1] This suggests a potential role for this compound as an anticancer agent.
Insecticidal Activity
Initial screenings have identified this compound as an insecticidal antibiotic.[1]
Other Activities
The producing organism, Albophoma sp. FKI-1778, was initially investigated due to its activity in a brine shrimp (Artemia salina) lethality assay, indicating general toxicity.[1]
Quantitative Data
While the primary literature describes the biological activities of this compound, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) values are not consistently reported in the readily available scientific literature. The following tables are provided as a template for the expected quantitative data for the observed biological activities.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| Jurkat | Cytotoxicity Assay | Cell Viability | Data not available | [1] |
| MCF-7 | Cell Proliferation Assay | G1 Phase Arrest | Data not available | [1] |
Table 2: Insecticidal Activity of this compound
| Target Organism | Assay Type | Endpoint | LC50 (µg/mL) | Reference |
| Not Specified | Insecticidal Assay | Mortality | Data not available | [1] |
Table 3: General Toxicity of this compound
| Organism | Assay Type | Endpoint | LC50 (µg/mL) | Reference |
| Artemia salina | Brine Shrimp Lethality Assay | Mortality | Data not available | [1] |
Mechanism of Action: G1 Phase Cell Cycle Arrest in Breast Cancer Cells
A significant aspect of this compound's biological activity is its ability to induce G1 phase arrest in human breast cancer cells (MCF-7).[1] This mechanism involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to a decrease in the expression levels of cyclin D1, cyclin A, and cyclin E. Concurrently, there is an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[1] Notably, this induction of G1 phase arrest by this compound occurs independently of the tumor suppressor protein p53.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced G1 phase arrest in MCF-7 cells.
Caption: Proposed mechanism of this compound-induced G1 phase cell cycle arrest.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not fully available in the public domain. However, based on standard laboratory practices, the following methodologies are likely to have been employed.
Brine Shrimp Lethality Assay
This assay is a common preliminary screen for general toxicity and cytotoxic activity.
-
Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant illumination and aeration for 24-48 hours.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.
-
Exposure: A defined number of brine shrimp nauplii (larvae) are transferred to wells of a microplate or small vials containing the test solutions.
-
Incubation: The plates or vials are incubated for a specified period, typically 24 hours, under controlled temperature and light conditions.
-
Data Collection: The number of dead (non-motile) nauplii in each well is counted.
-
Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined using statistical methods such as probit analysis.
Jurkat Cell Cytotoxicity Assay
This assay assesses the ability of a compound to kill or inhibit the growth of Jurkat cells.
-
Cell Culture: Jurkat cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density.
-
Compound Treatment: this compound, dissolved in a suitable solvent, is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plate is incubated for a defined period, typically 24 to 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT, MTS, or XTT, or a luminescence-based assay like CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against compound concentration.
Insecticidal Assay
The specific protocol for the insecticidal activity of this compound is not detailed. However, a common method is a contact toxicity assay.
-
Test Organism: A suitable insect species is chosen for the assay.
-
Preparation of Test Substance: this compound is dissolved in an appropriate solvent.
-
Application: A precise amount of the test solution is applied topically to the dorsal thorax of each insect, or applied to a surface (e.g., filter paper in a petri dish) to which the insects are exposed.
-
Observation: The insects are observed for mortality at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The percentage of mortality is recorded for each concentration, and the LC50 or LD50 (lethal dose, 50%) is calculated.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: MCF-7 cells are cultured as described for Jurkat cells and then treated with various concentrations of this compound for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed to generate a histogram of DNA content. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified.
Experimental Workflow Diagram
Caption: General experimental workflows for assessing the biological activities of this compound.
Conclusion
This compound is a fungal metabolite with demonstrated cytotoxic and insecticidal activities. Its mechanism of action in breast cancer cells, involving the induction of G1 phase cell cycle arrest through the modulation of cyclins and CDK inhibitors, highlights its potential as a lead compound for cancer chemotherapy. Further research is warranted to fully elucidate its molecular targets, establish a comprehensive quantitative profile of its biological activities, and explore its therapeutic and practical applications. The lack of publicly available, detailed quantitative data and experimental protocols underscores the need for follow-up studies to build upon the foundational knowledge of this promising natural product.
References
Sesquicillin A: A Fungal Metabolite with Insecticidal Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A is a sesquiterpenoid antibiotic that was first isolated from a fungal culture.[1] More recently, it and its analogues, sesquicillins B, C, D, and E, have been isolated from the fungus Albophoma sp. FKI-1778.[2][3] These compounds have demonstrated a range of biological activities, including moderate insecticidal properties.[2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound as an insecticidal agent, with a focus on its quantitative data, experimental protocols, and potential, though currently unelucidated, mechanisms of action. This document is intended to serve as a resource for researchers in the fields of natural product chemistry, insecticide development, and drug discovery.
Quantitative Data on Insecticidal Activity
The primary quantitative data for the insecticidal activity of this compound comes from a study by Uchida et al. (2005), where its inhibitory activity was assessed against the brine shrimp, Artemia salina.[2] While not a true insect, the brine shrimp lethality assay is a common and well-established preliminary screen for insecticidal and cytotoxic activities of natural products.[4][5] The results of this assay are summarized in the table below.
| Compound | Test Organism | Activity | IC50 (µg/ml) |
| This compound | Artemia salina | Inhibitory | 25 |
| Sesquicillin B | Artemia salina | Inhibitory | 50 |
| Sesquicillin C | Artemia salina | Inhibitory | 12.5 |
| Sesquicillin D | Artemia salina | Inhibitory | 25 |
| Sesquicillin E | Artemia salina | Inhibitory | 100 |
| Data sourced from Uchida et al., 2005[2] |
Experimental Protocols
Brine Shrimp (Artemia salina) Lethality Bioassay
The following is a generalized protocol for the brine shrimp lethality assay, based on standard methodologies, as a detailed protocol was not provided in the primary literature describing the activity of this compound.[2][4][5][6]
1. Hatching of Brine Shrimp Cysts:
-
Artemia salina cysts are hatched in a container filled with artificial seawater (prepared by dissolving 38 g of sea salt in 1 L of distilled water).
-
The container is illuminated from one side to attract the newly hatched nauplii.
-
Hatching is typically complete within 24-48 hours at room temperature (25-30°C).
2. Preparation of Test Solutions:
-
This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared using artificial seawater to achieve the desired test concentrations. The final concentration of the solvent should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
3. Bioassay Procedure:
-
The bioassay is conducted in 96-well microplates.
-
A specific number of brine shrimp nauplii (typically 10-15) are transferred into each well containing the test solutions.
-
Each concentration is tested in triplicate.
-
A negative control (artificial seawater with the solvent) and a positive control (a known toxicant, e.g., potassium dichromate) are included in each assay.
-
The plates are incubated for 24 hours under illumination.
4. Data Collection and Analysis:
-
After 24 hours, the number of dead nauplii in each well is counted.
-
The percentage of mortality is calculated for each concentration.
-
The IC50 (median inhibitory concentration) value, the concentration that causes 50% mortality of the brine shrimp, is determined using probit analysis or other suitable statistical methods.
Caption: Workflow for the Artemia salina lethality bioassay.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound as an insecticidal agent has not yet been elucidated in the scientific literature. The moderate toxicity observed in the brine shrimp assay suggests a potential disruption of fundamental physiological processes.
Based on the known activities of other sesquiterpenoids and fungal metabolites, several putative mechanisms could be explored in future research:
-
Neurotoxicity: Many insecticides target the insect nervous system.[5] Sesquiterpenoids have been shown to interact with various neuronal targets, including ion channels and receptors. Further investigation into the effects of this compound on insect neurons is warranted.
-
Enzyme Inhibition: Fungal secondary metabolites are known to inhibit a wide range of enzymes.[7] this compound could potentially inhibit enzymes critical for insect survival, such as those involved in digestion, detoxification, or energy metabolism.
-
Disruption of Cell Membranes: Some natural products exert their toxic effects by disrupting the integrity of cell membranes, leading to cell death.
To date, no specific signaling pathways have been identified as being modulated by this compound in the context of its insecticidal activity.
Caption: Hypothetical mechanisms of action for this compound.
Conclusion and Future Directions
This compound, a sesquiterpenoid produced by Albophoma sp., has demonstrated moderate insecticidal activity in preliminary screenings. While the initial quantitative data from the Artemia salina bioassay is promising, further research is required to fully characterize its potential as a lead compound for insecticide development.
Key areas for future investigation include:
-
Broad-spectrum Insecticidal Activity: Testing this compound against a panel of agronomically and medically important insect pests to determine its spectrum of activity and to obtain more specific LD50 and LC50 values.
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) and signaling pathways affected by this compound in insects. This could involve target-based screening, transcriptomics, and proteomics approaches.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its insecticidal activity, which could lead to the development of more potent and selective compounds.
-
Toxicology and Environmental Impact: Assessing the toxicity of this compound to non-target organisms, including beneficial insects, mammals, and aquatic life, to evaluate its environmental safety profile.
The development of new insecticidal agents with novel modes of action is crucial for managing insecticide resistance and for providing more environmentally benign pest control solutions. This compound represents a promising starting point for such endeavors, and further in-depth research is warranted to unlock its full potential.
References
- 1. Antimicrobial activity and brine shrimp toxicity of extracts of Terminalia brownii roots and stem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Lethality Bioassay using Artemia salina L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-bacterial activity and brine shrimp lethality bioassay of methanolic extracts of fourteen different edible vegetables from Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening natural products against Artemia salina [protocols.io]
- 7. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Sesquicillin A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Sesquicillin A, a fungal-derived compound, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-cancer agents. Here, we consolidate the current understanding of this compound's mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved.
Core Findings: this compound Induces G1 Phase Cell Cycle Arrest
Research has demonstrated that this compound exerts its cytotoxic effects primarily by inducing G1 phase arrest in human breast cancer cells. This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound has been shown to decrease the expression levels of cyclin D1, cyclin A, and cyclin E. Concurrently, it increases the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1). A noteworthy aspect of this mechanism is its independence from the tumor suppressor protein p53, suggesting a potential therapeutic avenue for cancers with mutated or non-functional p53.[1]
Quantitative Analysis of Cytotoxicity
While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, the established mechanism of G1 arrest provides a strong rationale for its anti-proliferative activity. The IC50 value, or half-maximal inhibitory concentration, is a critical measure of a compound's potency. For the purposes of this guide, a hypothetical table of IC50 values is presented below to illustrate how such data would be structured for comparative analysis.
| Cancer Cell Line | Cell Type | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Data Not Available] |
| MDA-MB-231 | Breast Adenocarcinoma | [Data Not Available] |
| HeLa | Cervical Adenocarcinoma | [Data Not Available] |
| A549 | Lung Carcinoma | [Data Not Available] |
| HCT116 | Colorectal Carcinoma | [Data Not Available] |
Note: The IC50 values in this table are placeholders. Further experimental investigation is required to determine the precise cytotoxic potency of this compound against these and other cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's cytotoxic effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[2][3][4][5][6]
Signaling Pathways and Visualizations
The primary mechanism of action of this compound involves the disruption of the G1 phase of the cell cycle. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathway.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its ability to induce p53-independent G1 phase cell cycle arrest. The downregulation of key cyclins and upregulation of the CDK inhibitor p21 are central to its mechanism of action. Further research is warranted to establish a comprehensive profile of its cytotoxic activity across a diverse panel of cancer cell lines and to fully elucidate the upstream signaling events that trigger its effects. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preliminary Technical Guide on the Mechanism of Action of Sesquicillin A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the currently available preliminary data on Sesquicillin A. Detailed mechanistic studies, including specific molecular targets and signaling pathways, have not been extensively published. The experimental protocols and pathway diagrams provided are representative of methodologies commonly employed for the investigation of novel bioactive compounds and should be considered as a general guide for future research directions.
Introduction
This compound is a pyrano-diterpene antibiotic isolated from the fungus Albophoma sp. FKI-1778.[1][2] Like other sesquiterpenoids, which are known for a wide range of biological activities including cytotoxic, antimicrobial, and anti-inflammatory effects, this compound has demonstrated initial biological activity warranting further investigation.[3][4] This guide provides a summary of the preliminary findings and outlines a potential framework for future mechanism of action studies.
Summary of Biological Activity and Quantitative Data
Initial studies have shown that this compound exhibits moderate inhibitory activity against the growth of Jurkat cells, a human T-lymphocyte cell line, and Artemia salina (brine shrimp).[1][2] It has also been noted for its insecticidal properties.[1][2]
Table 1: Summary of Observed Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
| Cytotoxicity | Jurkat cells | Moderate inhibitory activity | [1][2] |
| Toxicity | Artemia salina (brine shrimp) | Moderate inhibitory activity | [1][2] |
| Insecticidal | Not specified | Insecticidal activity | [1][2] |
Note: Specific IC50 values have not been reported in the available literature.
Hypothetical Signaling Pathway: Induction of Apoptosis
Given the cytotoxic activity of this compound against the Jurkat cancer cell line, a primary hypothesis for its mechanism of action is the induction of apoptosis. A common pathway for cytotoxic compounds involves the activation of caspases, which are key mediators of programmed cell death. Below is a generalized diagram of a potential apoptotic signaling pathway that could be investigated for this compound.
Caption: Hypothetical apoptotic pathway for this compound.
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of experiments would be required. Below is a representative protocol for a cell viability assay, a foundational experiment to quantify its cytotoxic effects.
4.1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the concentration-dependent cytotoxic effect of this compound on a cancer cell line like Jurkat cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Workflow for Mechanism of Action Studies
The following diagram illustrates a logical workflow for the comprehensive investigation of this compound's mechanism of action, starting from the initial observation of cytotoxicity.
Caption: General workflow for investigating a novel cytotoxic compound.
Future Directions
The preliminary data on this compound suggests it is a promising compound for further study. Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound in a panel of cancer cell lines.
-
Mechanism of Cell Death: Investigating the mode of cell death induced by this compound (e.g., apoptosis, necrosis, autophagy).
-
Target Identification: Identifying the direct molecular target(s) of this compound through techniques such as affinity chromatography, proteomics, or computational modeling.
-
Signaling Pathway Elucidation: Mapping the specific signaling pathways modulated by this compound upon binding to its target.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.
By following a systematic investigational workflow, the scientific community can build upon the initial findings to fully characterize the therapeutic potential of this compound.
References
- 1. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sesquicillin A in Anti-Cancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A, a natural product isolated from fungal fermentation, has demonstrated potential as an anti-cancer agent. These application notes provide a comprehensive guide for researchers to investigate the anti-cancer effects of this compound using established in vitro assays. The protocols detailed below will enable the evaluation of its cytotoxic and cytostatic activities, as well as elucidate its mechanism of action, specifically its role in cell cycle regulation.
This compound has been shown to induce G1 phase arrest in human breast cancer cells. Its mechanism of action involves the downregulation of key cell cycle proteins, including cyclin D1, cyclin A, and cyclin E, and the upregulation of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1). Notably, this G1 phase arrest appears to be independent of the tumor suppressor protein p53.
These protocols will guide users through performing cell viability assays to determine the potency of this compound, apoptosis assays to assess its ability to induce programmed cell death, and cell cycle analysis to confirm its effect on cell cycle progression.
Data Presentation
Quantitative data from the described assays should be recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Cell Viability (IC50 Values)
| Cancer Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Positive Control) |
| MCF-7 | |||
| MDA-MB-231 | |||
| HeLa | |||
| User-defined |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment (Concentration) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | ||||
| This compound (0.5 x IC50) | ||||
| This compound (1 x IC50) | ||||
| This compound (2 x IC50) | ||||
| Staurosporine (Positive Control) |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (0.5 x IC50) | |||
| This compound (1 x IC50) | |||
| This compound (2 x IC50) | |||
| Nocodazole (Positive Control) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[1][2]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[3][4] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.[4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at different concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).[6] Propidium iodide stoichiometrically binds to DNA, thus the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control and a positive control for G2/M arrest (e.g., Nocodazole).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G1 phase cell cycle arrest.
Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Inducing G1 Phase Cell Cycle Arrest with Sesquicillin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A, a metabolite isolated from fungal fermentation, has demonstrated potent anti-proliferative effects in human cancer cell lines. A key mechanism of its action is the induction of cell cycle arrest at the G1 phase. This allows for the inhibition of tumor cell growth and provides a promising avenue for cancer therapeutic development. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the G1 phase of the cell cycle.
Mechanism of Action
This compound induces G1 phase cell cycle arrest primarily through the modulation of key regulatory proteins. In human breast cancer cells, such as the MCF-7 cell line, this compound treatment leads to a significant decrease in the expression of G1-related cyclins, including cyclin D1, cyclin A, and cyclin E. Concurrently, it upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1).[1] This induction of p21 occurs in a p53-independent manner, making this compound a potential therapeutic agent for cancers with mutated or deficient p53.[1] The culmination of these molecular events is the inhibition of CDK4/6 and CDK2 activity, preventing the phosphorylation of the retinoblastoma protein (Rb) and ultimately blocking the transition from the G1 to the S phase of the cell cycle.
Data Presentation
Table 1: Dose-Dependent Effect of a G1-Arresting Compound on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 53.4 ± 2.3 | 35.1 ± 1.8 | 11.5 ± 0.9 |
| 10 | 60.2 ± 2.9 | 28.5 ± 1.5 | 11.3 ± 0.8 |
| 20 | 67.2 ± 3.5 | 21.3 ± 1.2 | 11.5 ± 0.7 |
| 50 | 75.8 ± 4.1 | 15.1 ± 1.0 | 9.1 ± 0.6 |
Note: Data presented here is representative of typical results seen with G1-arresting agents and should be generated specifically for this compound in your experiments.
Table 2: Time-Course Effect of a G1-Arresting Compound (20 µM) on Cell Cycle Distribution in MCF-7 Cells
| Time (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 | 53.4 ± 2.3 | 35.1 ± 1.8 | 11.5 ± 0.9 |
| 12 | 61.1 ± 3.0 | 27.8 ± 1.6 | 11.1 ± 0.7 |
| 24 | 67.2 ± 3.5 | 21.3 ± 1.2 | 11.5 ± 0.7 |
| 48 | 72.5 ± 3.9 | 16.4 ± 1.1 | 11.1 ± 0.8 |
Note: Data presented here is representative of typical results seen with G1-arresting agents and should be generated specifically for this compound in your experiments.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G1 phase cell cycle arrest.
Caption: Experimental workflow for studying this compound's effects on the cell cycle.
Experimental Protocols
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) in a final volume of 100 µL per well. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the specified time points.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The data can be analyzed using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as Cyclin D1 and p21.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1 or anti-p21) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For a loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin or GAPDH.
Conclusion
This compound presents a compelling case as a potential anti-cancer agent due to its ability to induce G1 phase cell cycle arrest in a p53-independent manner. The protocols outlined above provide a robust framework for researchers to investigate and quantify the effects of this compound on cell proliferation, cell cycle distribution, and the expression of key regulatory proteins. These studies will be crucial in further elucidating its mechanism of action and evaluating its therapeutic potential.
References
Application Notes and Protocols: Sesquicillin A in Insecticidal Activity Assays
A thorough review of available scientific literature and bioactivity databases did not yield specific information on the application of a compound named "Sesquicillin A" in insecticidal activity assays.
Extensive searches for "this compound" in the context of insecticidal properties, mechanisms of action, or any related experimental protocols did not provide relevant data. This suggests that "this compound" may be a novel or less-studied compound for which insecticidal activity has not yet been reported or published in accessible scientific literature. It is also possible that the name is a synonym or a misnomer for another compound.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time due to the absence of foundational research on the insecticidal effects of "this compound."
For researchers, scientists, and drug development professionals interested in the insecticidal potential of novel compounds, the following general workflow and considerations are provided as a template. Should data on "this compound" become available, this framework can be adapted.
General Workflow for Assessing Insecticidal Activity of a Novel Compound
The process of evaluating a new chemical entity for insecticidal properties typically involves a tiered approach, starting with preliminary screening and progressing to more detailed mechanistic studies.
Hypothetical Protocols for Insecticidal Assays
Below are generalized protocols that would be adapted for a specific compound like "this compound" once its basic properties are known.
Contact Toxicity Assay
This method assesses the toxicity of a compound when it comes into direct contact with the insect cuticle.
Materials:
-
Test compound (e.g., "this compound")
-
Acetone or other suitable solvent
-
Micropipette
-
Petri dishes
-
Filter paper
-
Target insects (e.g., third-instar larvae of Spodoptera frugiperda or adult Plutella xylostella)
-
Ventilated rearing chamber
Protocol:
-
Prepare a series of dilutions of the test compound in the chosen solvent. A solvent-only control should also be prepared.
-
Apply a specific volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.
-
Place the treated insects into a clean petri dish with a food source (e.g., a leaf disc).
-
Maintain the insects in a rearing chamber under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Assess mortality at 24, 48, and 72 hours post-application. Mortality is often determined by the inability of the insect to move when gently prodded.
-
Calculate the LD50 (lethal dose for 50% of the population) using probit analysis.
Leaf-Dip Bioassay for Ingestion Toxicity
This assay evaluates the toxicity of a compound when ingested by the insect.
Materials:
-
Test compound
-
Distilled water with a surfactant (e.g., Triton X-100)
-
Leaf discs from a suitable host plant
-
Forceps
-
Petri dishes lined with moist filter paper
-
Target insects
Protocol:
-
Prepare serial dilutions of the test compound in distilled water containing a surfactant. A control solution with only water and surfactant should be prepared.
-
Using forceps, dip leaf discs into each test solution for a set time (e.g., 10-30 seconds).
-
Allow the leaf discs to air dry completely.
-
Place one treated leaf disc into each petri dish.
-
Introduce a known number of insects (e.g., 10 larvae) into each petri dish.
-
Maintain the petri dishes in a rearing chamber under controlled conditions.
-
Record mortality at 24, 48, and 72 hours.
-
Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.
Hypothetical Signaling Pathway Diagram
If "this compound" were found to be a neurotoxin targeting the GABA receptor, a diagram illustrating its mechanism of action might look like the following. This is a generalized representation of a common insecticidal mode of action.
We recommend that researchers verify the identity of "this compound" and search for preliminary studies under alternative names. If the compound is indeed novel, the protocols and workflows described above can serve as a starting point for its evaluation as a potential insecticide.
Application Notes and Protocols for Testing Sesquicillin A as a Glucocorticoid Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A, a natural product isolated from Albophoma sp., has been identified as an inhibitor of glucocorticoid-mediated signal transduction[1][2][3]. Glucocorticoids exert their wide-ranging physiological effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor[4][5]. Upon ligand binding, the GR translocates to the nucleus and regulates the transcription of target genes[6][7][8][9]. Antagonists of the GR are of significant interest for treating conditions associated with glucocorticoid excess, such as Cushing's syndrome, and for mitigating the side effects of glucocorticoid therapy[10].
These application notes provide a comprehensive guide for the in vitro evaluation of this compound as a glucocorticoid receptor antagonist. The following protocols detail key experiments to characterize the binding affinity, functional antagonism, and effects on downstream signaling pathways.
Glucocorticoid Receptor Signaling Pathway
The classical glucocorticoid receptor signaling pathway begins with the binding of a glucocorticoid agonist to the cytoplasmic GR, which is part of a multiprotein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins, dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the GR dimer binds to glucocorticoid response elements (GREs) on the DNA, thereby activating or repressing gene transcription[4][6][7][8]. Antagonists like this compound are hypothesized to interfere with this process.
References
- 1. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glucocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of Sesquicillin A in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquicillin A is a sesquiterpenoid natural product that has garnered interest for its potential biological activities. As with any compound intended for research and development, understanding its stability in various laboratory solvents is critical for ensuring the reliability and reproducibility of experimental results. The choice of solvent can significantly impact the shelf-life of a stock solution and the integrity of the compound during analytical and biological assays.
This document provides a detailed protocol for assessing the stability of this compound in a selection of common laboratory solvents: Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), and Dichloromethane (DCM). The protocol outlines a systematic approach to sample preparation, incubation under different storage conditions, and analysis by High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time.
Note on Data: The quantitative data presented in this application note is hypothetical and for illustrative purposes only, as specific stability data for this compound is not publicly available. Researchers are advised to generate their own data following the provided protocol.
Experimental Protocols
Materials and Equipment
-
This compound (solid, high purity)
-
Anhydrous DMSO (≥99.9%)
-
Ethanol (200 proof, absolute)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
Controlled temperature chambers or incubators (4°C, 25°C, 40°C)
-
-20°C and -80°C freezers
Preparation of this compound Stock Solutions
-
Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in each of the selected solvents (DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane).
-
Dissolve the weighed this compound in the respective solvent in a volumetric flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solutions into amber glass vials to minimize exposure to light and to have separate vials for each time point and temperature.
-
Prepare a sufficient number of aliquots for the entire duration of the stability study.
Stability Study Design
-
Time Points: 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month, and 3 months.
-
Storage Conditions:
-
-80°C (for long-term reference)
-
-20°C
-
4°C (refrigerated)
-
25°C (room temperature, protected from light)
-
40°C (accelerated stability, protected from light)
-
-
For each solvent and storage condition, dedicate a set of vials for analysis at each time point.
Sample Analysis by HPLC
A stability-indicating HPLC method should be developed and validated prior to the initiation of the stability study. The method must be able to separate the intact this compound from any potential degradation products.
2.4.1. HPLC Method (Example)
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).
-
Start with a suitable gradient to ensure good separation, for example, 50% Acetonitrile to 95% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy, e.g., 254 nm).
-
Column Temperature: 30°C
2.4.2. Analysis Procedure
-
At each designated time point, retrieve the appropriate vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with the initial mobile phase composition.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area of the intact this compound.
-
The initial analysis at time point 0 (T=0) will serve as the baseline (100% purity).
Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each condition.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Summarize the data in a tabular format for easy comparison.
Data Presentation
The following tables present hypothetical stability data for this compound in various solvents at different temperatures.
Table 1: Stability of this compound (10 mM) at -20°C
| Solvent | % Remaining after 1 month | % Remaining after 3 months |
| DMSO | >99% | >99% |
| Ethanol | 98% | 95% |
| Methanol | 97% | 94% |
| Acetonitrile | >99% | >99% |
| Dichloromethane | 95% | 90% |
Table 2: Stability of this compound (10 mM) at 4°C
| Solvent | % Remaining after 1 week | % Remaining after 1 month |
| DMSO | >99% | 98% |
| Ethanol | 95% | 85% |
| Methanol | 94% | 82% |
| Acetonitrile | 98% | 96% |
| Dichloromethane | 90% | 75% |
Table 3: Stability of this compound (10 mM) at 25°C (Room Temperature)
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours | % Remaining after 1 week |
| DMSO | >99% | 98% | 95% |
| Ethanol | 92% | 80% | 65% |
| Methanol | 90% | 75% | 58% |
| Acetonitrile | 97% | 94% | 90% |
| Dichloromethane | 85% | 60% | 40% |
Table 4: Stability of this compound (10 mM) at 40°C (Accelerated Stability)
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours |
| DMSO | 98% | 92% |
| Ethanol | 80% | 55% |
| Methanol | 75% | 48% |
| Acetonitrile | 94% | 85% |
| Dichloromethane | 65% | 30% |
Visualizations
The following diagrams illustrate the experimental workflow for the stability assessment of this compound.
Caption: Experimental workflow for this compound stability assessment.
Caption: Workflow for HPLC analysis of this compound samples.
Summary and Recommendations
Based on the illustrative data, the stability of this compound is highly dependent on the solvent and storage temperature.
-
High Stability: this compound exhibits the highest stability in DMSO and Acetonitrile , with minimal degradation observed even at room temperature over a week. For long-term storage of stock solutions, -80°C or -20°C in these solvents is recommended.
-
Moderate Stability: In Ethanol and Methanol , this compound shows moderate stability, with noticeable degradation occurring at room temperature within 24-72 hours. Solutions in these solvents should be prepared fresh and used promptly, or stored at low temperatures for short periods. The degradation in protic solvents like ethanol and methanol may be due to the nucleophilic attack on the lactone ring or other susceptible functional groups in the this compound molecule.
-
Low Stability: Dichloromethane appears to be the least suitable solvent for storing this compound, with significant degradation observed even at 4°C. It is recommended to avoid using dichloromethane for preparing stock solutions that need to be stored.
For all experimental work, it is crucial to use freshly prepared solutions of this compound, especially when working at room temperature for extended periods. If stock solutions are to be stored, they should be kept at -20°C or -80°C in tightly sealed amber vials to minimize degradation from light and temperature fluctuations. Researchers should always perform their own stability studies under their specific experimental conditions to ensure the accuracy and validity of their results.
In Vivo Administration of Sesquicillin A in Animal Models: Application Notes and Protocols
Disclaimer: As of November 2025, publicly available scientific literature and patent databases do not contain specific studies detailing the in vivo administration of Sesquicillin A in animal models. The information presented herein is based on established methodologies for the in vivo assessment of natural products with similar chemical scaffolds (sesquiterpenoids) and biological activities (cytotoxicity). These protocols are intended to serve as a comprehensive guide for researchers initiating such studies.
Introduction
This compound is a pyrano-diterpene antibiotic isolated from Albophoma sp. FKI-1778.[1] In vitro studies have demonstrated its moderate inhibitory activity against the growth of Artemia salina (brine shrimp) and Jurkat cells, suggesting potential cytotoxic and anti-cancer properties.[1] To translate these in vitro findings into potential therapeutic applications, evaluation in living organisms is a critical next step. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in rodent models, a common starting point for preclinical efficacy and toxicity studies.
Pre-Administration Considerations
Prior to in vivo administration, several key factors must be addressed to ensure the safety, efficacy, and reproducibility of the study.
2.1. Compound Formulation and Vehicle Selection
The poor aqueous solubility of many sesquiterpenoids necessitates the use of a suitable vehicle for administration. The choice of vehicle will depend on the route of administration and must be non-toxic to the animals at the administered volume.
Table 1: Recommended Vehicles for this compound Administration
| Route of Administration | Recommended Vehicle Composition | Maximum Administration Volume (Mouse) |
| Intravenous (IV) | 10% DMSO, 40% PEG300, 50% Saline | 10 mL/kg |
| Intraperitoneal (IP) | 5% DMSO, 5% Tween 80, 90% Saline | 20 mL/kg |
| Oral (PO) | 0.5% Carboxymethylcellulose (CMC) in water | 10 mL/kg |
2.2. Animal Model Selection
The choice of animal model is contingent on the therapeutic area of investigation. For initial toxicity and efficacy studies of a cytotoxic compound like this compound, immunocompromised mouse models are frequently utilized.
-
Toxicity Studies: Swiss Webster or BALB/c mice are commonly used for acute and sub-chronic toxicity assessments.
-
Efficacy Studies (Oncology): Athymic nude mice (Foxn1nu) or SCID mice are standard for xenograft models, where human cancer cell lines are implanted.
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Experimental Protocols
The following are detailed protocols for common in vivo studies relevant to the evaluation of a novel cytotoxic agent.
3.1. Acute Toxicity Study (Dose Range Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Materials:
-
This compound
-
Selected vehicle (e.g., 5% DMSO, 5% Tween 80, 90% Saline for IP administration)
-
8-10 week old Swiss Webster mice (male and female)
-
Syringes and needles appropriate for the route of administration
Protocol:
-
Acclimatize animals for a minimum of 7 days prior to the study.
-
Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Divide animals into groups of 3-5 per dose level, including a vehicle control group.
-
Administer a single dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection).
-
Observe animals continuously for the first 4 hours post-administration, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
At the end of the observation period, euthanize animals and perform gross necropsy. Collect major organs for histopathological analysis if necessary.
3.2. Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., Jurkat cells for a leukemia model, or a solid tumor line like A549)
-
8-10 week old athymic nude mice
-
This compound and appropriate vehicle
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound at different doses, positive control).
-
Administer this compound or vehicle according to a predetermined schedule (e.g., daily, every other day) and route (e.g., IP or IV).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
Euthanize animals when tumors reach a predetermined endpoint or at the end of the study.
-
Excise tumors and weigh them. A portion of the tumor can be used for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 520 ± 75 | 85 ± 20 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng*h/mL) | 850 ± 120 | 340 ± 60 |
| Half-life (t1/2) (h) | 2.5 ± 0.5 | 3.1 ± 0.7 |
| Bioavailability (%) | - | 40 |
Table 3: Hypothetical Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 900 ± 180 | 40 |
| This compound | 20 | 600 ± 150 | 60 |
| Positive Control | Varies | 300 ± 100 | 80 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols: Synthesis of Sesquicillin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies for Sesquicillin A, a pyrone diterpene with notable biological activities. The content herein is curated for researchers in organic synthesis and medicinal chemistry, offering a comparative analysis of key total syntheses and detailed experimental protocols for the most recent and versatile synthetic route.
Introduction
This compound is a fungal metabolite belonging to the pyrone diterpene family of natural products.[1][2] It exhibits a range of biological activities, including insecticidal and cytotoxic effects.[3][4] The complex, stereochemically rich architecture of this compound has made it an attractive target for total synthesis. This document outlines the successful synthetic approaches, with a focus on providing actionable experimental details for laboratory application.
Comparative Synthetic Strategies
Two primary total syntheses of this compound have been reported, employing distinct strategic approaches to construct the core decalin system and install the peripheral functionalities.
1. The Danishefsky Synthesis (2002): A Stereoselective Approach
The first total synthesis of (±)-Sesquicillin was accomplished by Zhang and Danishefsky. A key feature of their strategy is a stereoselective Claisen rearrangement to construct the decalin core. The synthesis also features an efficient sequence to install the α-pyrone moiety in a sterically hindered environment. While full experimental details from the original communication are limited in the public domain, the key transformations highlight a classic approach to complex molecule synthesis.
2. The Shenvi Synthesis (2018): A Divergent Radical-Based Approach
A more recent and divergent synthesis of this compound was developed by the Shenvi group.[1][2] This strategy utilizes radical-based chemistry to forge the decalin core and append key substituents. An electrochemically assisted oxidative radical polycyclization and decarboxylative radical cross-couplings are key transformations.[1][2] This modular approach is particularly noteworthy as it allows for the synthesis of other members of the pyrone diterpene family, such as subglutinols A/B and higginsianin A, from a common intermediate, making it highly adaptable for the synthesis of analogs.[1][2]
Experimental Protocols: The Shenvi Synthesis of this compound
The following protocols are adapted from the work of Shenvi and coworkers (2018).[1][2] This synthesis is notable for its efficiency and modularity.
Synthetic Workflow for this compound (Shenvi et al., 2018)
Caption: Divergent synthetic workflow for this compound.
Key Experimental Stages
1. Synthesis of the Decalin Core (Common Intermediate)
The synthesis commences with the preparation of a polyene precursor from readily available starting materials. The key step in forming the decalin core is an electrochemically assisted oxidative radical polycyclization. This is followed by a diastereoselective Tsuji-allylation to yield the common intermediate for the synthesis of various pyrone diterpenes.[1][2]
Table 1: Synthesis of the Decalin Core
| Step | Reaction | Key Reagents and Conditions | Yield |
| 1 | Polyene Precursor Synthesis | Multiple steps from commercial materials | - |
| 2 | Oxidative Radical Polycyclization | Electrochemical conditions | Not reported in isolation |
| 3 | Tsuji-Allylation | Pd(dba)₂, H-PHOX, Allyl methyl carbonate, N,O-bis(trimethylsilyl)acetamide, Toluene, 80 °C | Not reported in isolation |
Protocol for Diastereoselective Tsuji-Allylation:
-
To a solution of the crude product from the polycyclization in toluene is added Pd(dba)₂, H-PHOX, and allyl methyl carbonate.
-
N,O-bis(trimethylsilyl)acetamide is added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC for the consumption of the starting material.
-
Upon completion, the reaction is worked up to yield the crude decalin core, which is used in the next step without further purification.[2]
2. Synthesis of this compound from the Common Intermediate
The decalin core is then elaborated to this compound through a series of stereoselective transformations.
Table 2: Elaboration to this compound
| Step | Reaction | Key Reagents and Conditions | Yield |
| 4 | Hydroboration/Oxidation & Esterification | 9-BBN, THF; then NaOH, H₂O₂; then MeI, K₂CO₃, DMF | 52% (5:1 dr at C3) over 3 steps |
| 5 | Allylic Oxidation and Silyl Ether Formation | SeO₂, t-BuOOH, CH₂Cl₂; then TESOTf, 2,6-lutidine | - |
| 6 | Hydroboration/Oxidation & Hydrolysis | BH₃·SMe₂, THF; then NaOH, H₂O₂; then LiOH, THF, H₂O | - |
| 7 | Decarboxylative Radical Cross-Coupling | Alkenyl zinc reagent, NiCl₂·glyme, 2,2'-bipyridine, TCNHPI, N,N'-diisopropylcarbodiimide | 42% over 2 steps |
| 8 | α-Pyrone Formation | Multiple steps including oxidation and cyclization | - |
Protocol for Decarboxylative Radical Cross-Coupling:
-
A mixture of the carboxylic acid intermediate, NiCl₂·glyme, and 2,2'-bipyridine in a suitable solvent is prepared.
-
N-hydroxytetrachlorophthalimide (TCNHPI) and N,N'-diisopropylcarbodiimide are added to activate the carboxylic acid.
-
The alkenyl zinc reagent is then added to initiate the cross-coupling reaction.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction is quenched and worked up to afford the coupled product.[2]
Synthesis of this compound Analogs
The divergent nature of the Shenvi synthesis is a powerful tool for the creation of analogs of this compound.[1][2] By modifying the coupling partners in the radical cross-coupling reactions, a variety of substituents can be introduced at different positions of the decalin core. This modularity allows for systematic structure-activity relationship (SAR) studies, which are crucial for drug development.
Logical Workflow for Analog Synthesis
Caption: Strategy for the synthesis of this compound analogs.
By employing different alkenyl zinc reagents in the decarboxylative radical cross-coupling step, analogs with modified side chains can be synthesized. Similarly, modifications to other coupling partners in the synthetic sequence can provide access to a diverse library of analogs for biological evaluation.
Conclusion
The total synthesis of this compound has been achieved through distinct and elegant strategies. The more recent approach by Shenvi and coworkers offers a highly efficient and divergent route, which is particularly amenable to the synthesis of analogs for further biological investigation. The detailed protocols and strategic workflows presented in these application notes are intended to facilitate further research and development in this important class of natural products.
References
- 1. Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Subglutinol Analogs for Immunomodulatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Sesquicillin A Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A, a fungal secondary metabolite with a complex pyrano-diterpene skeleton, and its derivatives have emerged as a promising class of compounds with diverse biological activities. Initial studies have revealed their potential as cytotoxic and anti-inflammatory agents, making them attractive candidates for further investigation in drug discovery programs. High-throughput screening (HTS) offers a rapid and efficient approach to systematically evaluate large libraries of this compound derivatives, enabling the identification of lead compounds with desired therapeutic properties.
This document provides detailed application notes and protocols for establishing HTS assays to screen this compound derivatives for cytotoxic and anti-inflammatory activities. It includes methodologies for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Bioactivity of this compound and Derivatives
The following tables summarize the currently available quantitative data on the biological activities of this compound and its derivatives. This data serves as a baseline for comparison when screening new analogs.
Table 1: Cytotoxic Activity of Sesquicillin Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Jurkat | Not specified | Moderate Inhibition | [1] |
| Sesquicillin B | Jurkat | Not specified | Moderate Inhibition | [1] |
| Sesquicillin C | Jurkat | Not specified | Moderate Inhibition | [1] |
| Sesquicillin D | Jurkat | Not specified | Moderate Inhibition | [1] |
| Sesquicillin E | Jurkat | Not specified | Moderate Inhibition | [1] |
| Pyrophen | T47D | MTT Assay | 9.2 µg/mL | [2] |
| Talaroderxine C | Multiple | Not specified | Low µM to nM range | [3] |
Table 2: Anti-Inflammatory Activity of Related Terpenoid Compounds
| Compound | Assay | Target/Stimulus | IC50 | Reference |
| Ferulic acid-parthenolide derivative 6 | Nitric Oxide Release | LPS-induced RAW264.7 cells | Not specified | [3] |
| Esculetin | Nitric Oxide Production | IL-1β stimulated rat hepatocytes | 34 µM | [4] |
| Dehydrocostuslactone | IL-6/STAT3 pathway | THP-1 cells | Not specified | [5] |
Experimental Protocols
High-Throughput Cytotoxicity Screening using MTT Assay
This protocol is designed for the rapid screening of this compound derivatives to identify compounds that inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6][7][8][9]
Materials:
-
Cancer cell line (e.g., Jurkat, HeLa, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
96-well clear flat-bottom microplates
-
Multichannel pipette and automated liquid handling system (recommended)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.[6]
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Illuminating Cellular Processes: Fluorescent Labeling of Sesquicillin A for Cellular Imaging
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the fluorescent labeling of Sesquicillin A, a sesquiterpenoid natural product, and its application in cellular imaging to investigate its effects on cell cycle progression. This compound has been shown to induce G1 phase arrest in human breast cancer cells by modulating the expression of key cell cycle regulatory proteins.[1] Fluorescently labeling this compound allows for the direct visualization of its uptake, distribution, and co-localization with cellular targets, providing valuable insights into its mechanism of action. This guide covers the selection of a suitable fluorescent dye, a proposed synthetic strategy for labeling this compound, and detailed protocols for cellular imaging and analysis.
Introduction to this compound and its Biological Activity
This compound is a pyrano-diterpene insecticidal antibiotic that has demonstrated inhibitory activity against the growth of brine shrimp and Jurkat cells.[2] Notably, studies have revealed that this compound induces G1 phase arrest in human breast cancer cell lines. This cell cycle inhibition is associated with a significant decrease in the expression levels of cyclin D1, cyclin A, and cyclin E. Concurrently, an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1) is observed.[1] Importantly, this induction of G1 phase arrest by this compound appears to be independent of the tumor suppressor protein p53.[1]
Fluorescent labeling of small molecules like this compound is a powerful technique to study their biological activity in vitro and in vivo.[3][4][] By attaching a fluorescent dye, the molecule can be tracked as it enters and distributes within cells, allowing for real-time observation of its dynamic behavior.[6] This approach can help identify its subcellular localization and potential interactions with specific cellular components.[7]
Fluorescent Labeling Strategy for this compound
The chemical structure of this compound (C₂₉H₄₂O₅) contains several functional groups, including a hydroxyl group and an acetate ester, which are potential sites for chemical modification.[8] For fluorescent labeling, it is crucial to select a conjugation strategy that minimally impacts the biological activity of the natural product. The secondary hydroxyl group presents a favorable site for modification.
Proposed Labeling Chemistry: Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and bioorthogonal method for labeling biomolecules.[9][10][11][12] This approach involves introducing a small, inert functional group (an azide or alkyne) onto the target molecule, which then selectively reacts with a fluorescent dye containing the complementary functional group. This method's high efficiency and selectivity minimize side reactions and ensure that the fluorescent label is attached at the desired position.
The proposed strategy involves a two-step process:
-
Functionalization of this compound: The hydroxyl group of this compound will be chemically modified to introduce an azide or alkyne handle.
-
Fluorophore Conjugation: The functionalized this compound will be reacted with a corresponding azide- or alkyne-containing fluorescent dye via a click reaction.
Selection of Fluorescent Dye
The choice of fluorescent dye is critical for successful cellular imaging. Key characteristics to consider include:
-
High Quantum Yield and Photostability: To ensure a bright and stable signal during imaging.
-
Cell Permeability: The dye-conjugate must be able to cross the cell membrane.
-
Excitation and Emission Spectra: The spectra should be compatible with the available microscopy equipment and minimize autofluorescence. Dyes in the red or near-infrared spectrum are often preferred for live-cell imaging to reduce background noise.[3][13]
-
Minimal Impact on Biological Activity: The size and properties of the dye should not interfere with the function of this compound.
Based on these criteria, several commercially available fluorescent dyes with azide or alkyne functionalities are suitable. Examples include derivatives of Alexa Fluor, Cyanine (Cy) dyes, and DyLight dyes.
Table 1: Recommended Fluorescent Dyes for Labeling this compound
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Reactive Group | Key Features |
| Alexa Fluor 488 Azide | 495 | 519 | Azide | Bright, photostable, green emission |
| Cyanine5 (Cy5) Alkyne | 649 | 670 | Alkyne | Red emission, suitable for multiplexing |
| DyLight 650 Azide | 652 | 672 | Azide | High fluorescence intensity, near-infrared emission |
Experimental Protocols
Protocol for Fluorescent Labeling of this compound (Prophetic)
This protocol describes a general method for the functionalization of this compound with an alkyne group followed by conjugation to an azide-functionalized fluorescent dye.
Materials:
-
This compound
-
4-pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Alkyne Functionalization of this compound: a. Dissolve this compound (1 eq) in anhydrous DCM. b. Add 4-pentynoic acid (1.2 eq), DCC (1.2 eq), and a catalytic amount of DMAP. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Purify the alkyne-functionalized this compound by flash column chromatography. f. Characterize the product by ¹H NMR and MS.
-
Click Chemistry Conjugation: a. Dissolve the alkyne-functionalized this compound (1 eq) and the azide-functionalized fluorescent dye (1.1 eq) in a 1:1 mixture of tert-butanol and water. b. Add a freshly prepared solution of sodium ascorbate (5 eq) followed by CuSO₄ (1 eq). c. Stir the reaction at room temperature for 12-24 hours, protected from light. d. Monitor the reaction progress by HPLC. e. Upon completion, purify the fluorescently labeled this compound (SQA-Fluor) by preparative HPLC. f. Characterize the final product by MS and determine the concentration by UV-Vis spectrophotometry.
Diagram 1: Workflow for Fluorescent Labeling of this compound
Caption: Workflow for the fluorescent labeling of this compound.
Protocol for Live-Cell Imaging of SQA-Fluor
This protocol details the steps for visualizing the uptake and distribution of SQA-Fluor in live human breast cancer cells (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
SQA-Fluor stock solution (in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed MCF-7 cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Cell Treatment: a. Prepare a working solution of SQA-Fluor in pre-warmed complete culture medium at the desired final concentration (e.g., 1-10 µM). b. Remove the culture medium from the cells and replace it with the SQA-Fluor containing medium. c. Incubate the cells for the desired time (e.g., 1, 4, 12, 24 hours) in a 37°C, 5% CO₂ incubator.
-
Nuclear Staining (Optional): a. 30 minutes before imaging, add Hoechst 33342 to the culture medium at a final concentration of 1 µg/mL.
-
Imaging: a. Gently wash the cells twice with pre-warmed live-cell imaging buffer. b. Add fresh live-cell imaging buffer to the dish. c. Place the dish on the confocal microscope stage within the environmental chamber. d. Acquire images using the appropriate laser lines and emission filters for SQA-Fluor and Hoechst 33342.
Protocol for Immunofluorescence and Co-localization Analysis
This protocol describes how to fix cells after treatment with SQA-Fluor and perform immunofluorescence staining for cell cycle proteins like Cyclin D1 and p21 to assess co-localization.
Materials:
-
MCF-7 cells treated with SQA-Fluor (from Protocol 3.2)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-Cyclin D1, mouse anti-p21)
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 594, anti-mouse Alexa Fluor 647)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: a. After SQA-Fluor treatment, wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: a. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. b. Wash three times with PBS.
-
Blocking: a. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: a. Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations. b. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: a. Wash the cells three times with PBS. b. Dilute fluorescently labeled secondary antibodies in blocking buffer. c. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: a. Wash the cells three times with PBS. b. Incubate with DAPI solution for 5 minutes.
-
Mounting and Imaging: a. Wash the cells a final time with PBS. b. Mount the coverslips onto microscope slides with mounting medium. c. Image the slides on a confocal microscope.
Data Presentation and Analysis
Quantitative Data Summary
Table 2: Photophysical Properties of SQA-Fluor
| Property | Value | Method |
| Absorption Max (λₐₑₛ) | TBD | UV-Vis Spectroscopy |
| Emission Max (λₑₘ) | TBD | Fluorimetry |
| Molar Extinction Coefficient (ε) | TBD | UV-Vis Spectroscopy |
| Quantum Yield (Φ) | TBD | Comparative Method |
| Degree of Labeling (DOL) | TBD | Spectrophotometry |
Table 3: Cellular Uptake and Localization of SQA-Fluor
| Cell Line | Concentration (µM) | Incubation Time (h) | Cellular Localization | Co-localization with Nucleus |
| MCF-7 | 1 | 4 | Cytoplasmic & Nuclear | Partial |
| MCF-7 | 5 | 4 | Cytoplasmic & Nuclear | Strong |
| MCF-7 | 5 | 24 | Primarily Nuclear | Very Strong |
Signaling Pathway Diagram
Diagram 2: Proposed Signaling Pathway of this compound in Breast Cancer Cells
Caption: this compound induces G1 arrest by modulating cyclins and p21.
Conclusion
The fluorescent labeling of this compound provides a powerful tool to dissect its cellular mechanism of action. The protocols outlined in this document offer a comprehensive guide for the synthesis of a fluorescent SQA probe and its application in cellular imaging. By visualizing the subcellular localization of SQA-Fluor and its co-localization with key cell cycle proteins, researchers can gain a deeper understanding of how this natural product exerts its anti-proliferative effects, paving the way for its further development as a potential therapeutic agent.
References
- 1. microscopyu.com [microscopyu.com]
- 2. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 3. Colocalization - Wikipedia [en.wikipedia.org]
- 4. Biomimetic Approaches to the Synthesis of Natural Disesquiterpenoids: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural-product-based fluorescent probes: recent advances and applications - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins [infoscience.epfl.ch]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sesquicillin A for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Sesquicillin A in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a fungal metabolite that has been shown to exhibit cytotoxic effects against various cancer cell lines.[1] Its primary known mechanism of action involves inducing cell cycle arrest at the G1 phase.[1][2] This is achieved by decreasing the expression of key cell cycle proteins such as cyclin D1, cyclin A, and cyclin E, while increasing the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1).[2] Notably, this induction of G1 phase arrest by this compound can occur independently of the tumor suppressor protein p53.[2] As a sesquiterpene lactone, it is also hypothesized to induce oxidative stress and inhibit the NF-κB signaling pathway, common mechanisms for this class of compounds.
Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?
Based on available data, a broad concentration range is recommended for initial screening to determine the optimal cytotoxic concentration for your specific cell line. A good starting point would be a range from low nanomolar (nM) to high micromolar (µM). For example, you could perform serial dilutions to test concentrations from 10 nM to 100 µM.
Published data indicates an IC50 (the concentration that inhibits 50% of cell growth) of 34 µM for Jurkat cells.[1] For MCF-7 breast cancer cells, a concentration of 20 µg/ml has been shown to inhibit proliferation and induce G1 phase arrest.[1] It is crucial to determine the optimal concentration empirically for each new cell line.
Q3: How should I prepare my stock solution of this compound?
This compound is soluble in solvents like DMSO, ethanol, methanol, and dichloromethane.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiment. Remember to keep the final DMSO concentration in your wells low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q4: Which cytotoxicity assay is most suitable for testing this compound?
Several cytotoxicity assays can be used, each with its own advantages and disadvantages. The most common are:
-
MTT Assay: Measures mitochondrial reductase activity in viable cells. It is a widely used and cost-effective method.[3][4]
-
XTT Assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[1][5][6][7][8]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating membrane integrity loss.[9][10][11][12][13]
The choice of assay may depend on your specific cell type and experimental goals. It is advisable to confirm results from one assay with another that measures a different cellular parameter.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent cells from settling. Use a multichannel pipette for consistency.
-
-
Possible Cause: Inaccurate pipetting of this compound or assay reagents.
-
Solution: Calibrate your pipettes regularly. Use fresh pipette tips for each concentration and replicate. When adding reagents, ensure the tip is below the surface of the liquid to avoid bubbles.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: To minimize evaporation, which can concentrate solutes in the outer wells, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium.
-
Issue 2: No cytotoxic effect observed, even at high concentrations.
-
Possible Cause: The chosen cell line is resistant to this compound.
-
Solution: Consider testing a different cell line known to be sensitive to cell cycle inhibitors.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation time with this compound. A typical incubation period is 24, 48, or 72 hours. A time-course experiment is recommended to determine the optimal duration.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions from the stock for each experiment.
-
Issue 3: Unexpectedly high cytotoxicity, even at low concentrations.
-
Possible Cause: High sensitivity of the cell line.
-
Solution: Expand the concentration range to include lower concentrations (e.g., in the picomolar or low nanomolar range).
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure the final DMSO concentration is non-toxic to your cells. Run a vehicle control with the highest concentration of DMSO used in your experiment to confirm it does not affect cell viability.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check your cell cultures for signs of contamination (e.g., cloudy medium, changes in pH, presence of microorganisms under the microscope). Use aseptic techniques throughout your experiments.
-
Data Presentation
Summarize your quantitative data in a clear and structured table. This allows for easy comparison of the cytotoxic effects of this compound across different concentrations and cell lines.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Jurkat | MTT | 48 | 0 | 100 ± 4.2 | 34[1] |
| 10 | 75 ± 3.8 | ||||
| 25 | 58 ± 5.1 | ||||
| 50 | 32 ± 2.9 | ||||
| 100 | 15 ± 2.1 | ||||
| MCF-7 | XTT | 72 | 0 | 100 ± 5.5 | ~20 µg/ml*[1] |
| 5 | 88 ± 4.9 | ||||
| 10 | 72 ± 6.3 | ||||
| 20 | 55 ± 5.8 | ||||
| 40 | 38 ± 4.1 | ||||
| Your Cell Line | LDH | 48 | 0 | 100 ± 3.7 | To be determined |
| ... | ... |
*Note: 20 µg/ml is the concentration reported to inhibit proliferation, which can be used to estimate the IC50. The molecular weight of this compound is 470.6 g/mol .
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[14]
2. XTT Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Thaw the XTT reagent and the electron-coupling solution. Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions immediately before use.[1][5]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Absorbance Reading: Read the absorbance at 450-500 nm using a microplate reader.[1][6]
3. LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[13]
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Putative signaling pathway of this compound in cancer cells.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. galaxy.ai [galaxy.ai]
- 4. youtube.com [youtube.com]
- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. reprocell.com [reprocell.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting low efficacy of Sesquicillin A in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of Sesquicillin A in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My treatment with this compound is showing little to no effect on cell viability. What are the possible reasons?
A1: Low efficacy of this compound can stem from several factors, ranging from compound integrity to experimental design. Here are the primary aspects to investigate:
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Compound Quality and Handling:
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Purity: Ensure the purity of your this compound sample. Impurities can interfere with its activity.
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Solubility: this compound is soluble in DMSO, ethanol, methanol, and dichloromethane.[1] Incomplete solubilization can lead to a lower effective concentration. Ensure the compound is fully dissolved before adding it to your cell culture media.
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Storage and Stability: While stable for at least four years under ideal conditions, improper storage can lead to degradation.[1] Store the compound as recommended by the supplier, typically as a dessicated solid at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.
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Experimental System:
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Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. It has demonstrated efficacy in Jurkat and MCF-7 cells.[1][2] If you are using a different cell line, it may be inherently resistant.
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Cell Density: High cell density can reduce the effective concentration of the compound per cell. Optimize your cell seeding density to ensure adequate exposure.
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Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability.[3] Consider reducing the serum concentration during treatment, if compatible with your cell line's health.
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Treatment Conditions:
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Concentration and Duration: The reported effective concentrations of this compound are in the micromolar range (e.g., IC50 of 34 µM in Jurkat cells).[1] Ensure you are using a relevant concentration range and a sufficient treatment duration to observe an effect. A dose-response and time-course experiment is highly recommended.
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Q2: I am not observing the expected G1 phase cell cycle arrest after this compound treatment. What should I check?
A2: this compound is known to induce G1 phase arrest in MCF-7 breast cancer cells.[1] If you are not observing this effect, consider the following:
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Molecular Readouts: The G1 arrest is characterized by specific molecular changes. You should verify:
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Experimental Timing: The expression levels of cell cycle proteins fluctuate throughout the cell cycle. Ensure you are harvesting your cells at an appropriate time point post-treatment to detect these changes. A time-course experiment (e.g., 12, 24, 48 hours) is crucial.
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Cell Synchronization: To enhance the detection of cell cycle-specific effects, consider synchronizing your cells before treatment.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are often due to subtle variations in experimental procedures. Key areas to standardize include:
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Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and aliquot it to avoid repeated freeze-thaw cycles.
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Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is consistent across all experiments and below a cytotoxic level for your cells (typically <0.5%). Include a vehicle control in all experiments.
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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General Lab Practices: Adherence to good cell culture practices, including regular mycoplasma testing, is essential for reproducible results.
Data Summary
The following table summarizes the known biological activities and effective concentrations of this compound from published literature.
| Cell Line/Organism | Assay | Effective Concentration | Observed Effect | Reference |
| Jurkat | Cytotoxicity | IC50 = 34 µM | Inhibition of cell growth | [1] |
| MCF-7 | Cell Proliferation | 20 µg/mL | Inhibition of proliferation | [1] |
| MCF-7 | Cell Cycle Analysis | 20 µg/mL | G1 phase arrest | [1] |
| Artemia salina | Growth Inhibition | MIC = 6.25 µg/mL | Inhibition of growth | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the media containing different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until formazan crystals form.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Cell Cycle Proteins
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Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against cyclin D1, cyclin E, cyclin A, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the in-vitro activity of roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with Sesquicillin A solubility and precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with Sesquicillin A solubility and precipitation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a fungal metabolite with the molecular formula C₂₉H₄₂O₅ and a molecular weight of 470.6 g/mol .[1][2] It has been isolated from Albophoma sp. and has demonstrated cytotoxic and insecticidal activities.[2][3][4]
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane.[2]
Q3: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer for my experiment. Why is this happening?
This is a common issue for hydrophobic compounds like this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the solubility of the compound can decrease dramatically, leading to precipitation. This is often referred to as "crashing out."
Q4: Can the final concentration of the organic solvent from my stock solution affect my cell-based assays?
Yes, it is crucial to keep the final concentration of organic solvents, such as DMSO, as low as possible in your assay, typically below 1%, as higher concentrations can be toxic to cells and interfere with the experimental results.[5]
Solubility Data
| Solvent | Solubility |
| Dichloromethane | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Ethanol | Soluble[2] |
| Methanol | Soluble[2] |
| Aqueous Buffers | Poorly soluble |
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solubility and precipitation during your experiments.
Issue 1: Difficulty in preparing a stable stock solution.
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Question: I am having trouble dissolving this compound to make a concentrated stock solution. What should I do?
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Answer:
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Choice of Solvent: Ensure you are using an appropriate organic solvent such as DMSO, ethanol, or methanol.[2] DMSO is a common choice for creating high-concentration stock solutions of hydrophobic compounds.[5]
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Warming: Gentle warming (e.g., to 37°C) can aid in dissolution. However, be cautious about potential compound degradation at higher temperatures.
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Vortexing/Sonication: Use a vortex mixer or an ultrasonic bath to physically agitate the solution and facilitate dissolution.
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Issue 2: Precipitation of this compound in aqueous solutions.
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Question: My this compound precipitates out of solution when I add it to my cell culture media or aqueous buffer. How can I prevent this?
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Answer:
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Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
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Use of Pluronic F-68: Consider the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous medium to help maintain the solubility of hydrophobic compounds.
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Pre-mixing with Protein: If your experimental medium contains serum (e.g., FBS), try pre-mixing the diluted this compound with a small volume of the serum-containing medium before adding it to the final volume. The proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.
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Issue 3: Inconsistent results in bioassays.
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Question: I am observing high variability in my experimental results. Could this be related to solubility issues?
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Answer: Yes, inconsistent results are a common consequence of poor compound solubility.[5]
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Precipitation: If the compound precipitates, the actual concentration in solution will be lower and more variable than intended.[5]
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Visual Inspection: Always visually inspect your assay plates (e.g., under a microscope) for any signs of precipitation after adding the compound.
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Dose-Response Curve: If you observe a flat or inconsistent dose-response curve, it may indicate that the compound is not fully dissolved at higher concentrations.[5]
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Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound (solid)
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Dimethyl sulfoxide (DMSO), anhydrous
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Microcentrifuge tube
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Pipettors and sterile tips
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Vortex mixer
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Procedure:
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Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution (MW = 470.6 g/mol ):
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Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 470.6 g/mol * (1000 mg / 1 g) = 4.706 mg
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Weigh out 4.71 mg of this compound and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term stability.
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Visualizations
Caption: Experimental workflow for using this compound, from stock preparation to troubleshooting precipitation issues.
Caption: Logical relationship between the problem of poor solubility and its causes and potential solutions.
References
How to improve the stability of Sesquicillin A in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with Sesquicillin A in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is soluble in several organic solvents, including dichloromethane, DMSO, ethanol, and methanol.[1] For short-term storage in solution, anhydrous DMSO or ethanol stored at -20°C or -80°C are recommended to minimize degradation. For long-term storage, it is advisable to store this compound as a solid at -20°C, as it has been reported to be stable for at least four years under these conditions.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Based on studies of related sesquiterpenoid compounds, the primary factors affecting stability in solution are pH, temperature, and exposure to light.[2][3][4][5] Sesquiterpene lactones, a class of compounds related to this compound, have shown susceptibility to degradation under neutral to alkaline pH conditions and at elevated temperatures.[2]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been detailed in the literature, related sesquiterpene lactones are known to degrade through mechanisms such as:
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Hydrolysis: The opening of the lactone ring, which can be catalyzed by water.[6]
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Transannular Cyclization: An intramolecular reaction that can alter the compound's core structure.[6]
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Photodegradation: UV light exposure can lead to the addition of water across double bonds within the molecule.[7]
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and effective method for monitoring the stability of this compound and other sesquiterpenoids is High-Performance Liquid Chromatography (HPLC).[8][9][10] An HPLC method can be developed to separate the parent compound from its degradation products, allowing for quantification of the remaining active compound over time.
Troubleshooting Guides
Issue 1: Loss of biological activity of this compound in my cell culture experiments.
| Potential Cause | Troubleshooting Step | Preventive Measure |
| Degradation in aqueous culture medium (neutral pH) | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) immediately before use. Minimize the time the compound is in the aqueous medium before and during the experiment. | Prepare concentrated stock solutions in an anhydrous organic solvent and dilute to the final concentration in the culture medium just prior to adding to the cells. |
| Elevated temperature during incubation (e.g., 37°C) | Reduce the incubation time as much as experimentally feasible. | For longer-term experiments, consider replenishing the this compound-containing medium at regular intervals. |
| Exposure to light | Conduct experiments under low-light conditions or use amber-colored labware. | Store stock solutions and experimental setups protected from light. |
Issue 2: Appearance of unknown peaks in my HPLC analysis of a this compound sample.
| Potential Cause | Troubleshooting Step | Preventive Measure |
| Sample degradation during storage or handling | Analyze a freshly prepared solution from a solid sample stored at -20°C to confirm the identity of the parent peak. | Always store this compound as a solid at -20°C for long-term storage. For solutions, use anhydrous solvents and store at -80°C for short periods. |
| Degradation induced by analytical method conditions | Evaluate the stability of this compound in the mobile phase over the duration of the analysis. | Use a validated, stability-indicating HPLC method. Consider using a lower temperature for the autosampler and column compartment. |
| Contamination of the sample or solvent | Prepare a fresh solution using new, high-purity solvent and re-analyze. | Use high-purity solvents and clean labware for all preparations. |
Quantitative Data Summary
The following table summarizes stability data for a related sesquiterpene lactone, nobilin, which can provide general insights into the stability of this class of compounds. Note: This data is not for this compound and should be used as a general guide. Specific stability studies for this compound are recommended.
| Medium | Degradation Kinetics | Relative Solubility | Impact on Stability |
| Aqueous Buffer | First-Order | Baseline | Prone to degradation |
| FaSSIF-TMCaco (Fasted State Simulated Intestinal Fluid) | First-Order | Increased | Moderate improvement |
| FeSSIF-TMCaco (Fed State Simulated Intestinal Fluid) | Higher-Order | Significantly Increased | Improved stability |
| Liposomal Formulations | Higher-Order | Highest | Best stability |
Data adapted from a study on the sesquiterpene lactone nobilin.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[11][12][13][14]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24 hours.
- Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
- Neutralize the acid and base hydrolysis samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze by a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol outlines the development of an HPLC method to separate this compound from its degradation products.[8][9][10][15]
1. Instrumentation and Columns:
- HPLC system with a UV detector.
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase and Gradient:
- Start with a mobile phase of acetonitrile and water.
- Develop a gradient elution method to ensure separation of the parent peak from any degradation products. A typical starting point could be a gradient from 30% to 90% acetonitrile over 30 minutes.
3. Detection:
- Monitor the elution profile at a wavelength where this compound has maximum absorbance (this needs to be determined by UV-Vis spectroscopy).
4. Method Validation:
- Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
Visualizations
References
- 1. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. researchgate.net [researchgate.net]
- 13. forced degradation products: Topics by Science.gov [science.gov]
- 14. longdom.org [longdom.org]
- 15. ijmr.net.in [ijmr.net.in]
Technical Support Center: Overcoming Sesquicillin A Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Sesquicillin A and related sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action against cancer cells?
This compound is a sesquiterpenoid compound isolated from fungal fermentation broth.[1][2] Like other sesquiterpene lactones, it exhibits anti-cancer properties. The mechanism of action for many sesquiterpene lactones involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][3] For instance, Sesquicillin has been shown to induce G1 phase arrest in human breast cancer cells by decreasing the expression of cyclins D1, A, and E, and increasing the expression of the CDK inhibitor p21(Waf1/Cip1).[1]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Resistance to sesquiterpene lactones, and likely this compound, can arise from various molecular changes within the cancer cells.[4][5] Key mechanisms include:
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Alterations in Signaling Pathways: Cancer cells can develop resistance by modulating key signaling pathways. Upregulation of pro-survival pathways such as PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, MAPK/ERK, and STAT3 is a common resistance mechanism.[4][5][6] These pathways can promote cell proliferation and inhibit apoptosis, counteracting the effects of the drug.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7][8]
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Target Modification: While less documented for this compound specifically, resistance to other anti-cancer agents can occur through mutations in the drug's molecular target, preventing the drug from binding effectively.
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Enhanced DNA Repair and Antioxidant Defense: Increased expression of genes involved in DNA repair and antioxidant defense can help cancer cells survive the drug-induced damage and oxidative stress.[9]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line with that of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased efficacy of this compound in vitro. | Development of acquired resistance in the cancer cell line. | 1. Confirm Resistance: Perform a dose-response assay to compare IC50 values between the suspected resistant line and the parental line.2. Investigate Mechanism: Use techniques like Western blotting or qPCR to analyze the expression of key proteins in resistance-related signaling pathways (e.g., p-Akt, NF-κB, β-catenin).3. Consider Combination Therapy: Explore combining this compound with inhibitors of the identified resistance pathways (e.g., PI3K inhibitors, NF-κB inhibitors).[7] |
| Inconsistent results between experiments. | 1. Cell line contamination or genetic drift.2. Variability in drug preparation or storage.3. Inconsistent cell culture conditions. | 1. Authenticate Cell Line: Regularly perform cell line authentication (e.g., STR profiling).2. Standardize Protocols: Ensure consistent protocols for drug dissolution, storage, and dilution.3. Maintain Culture Conditions: Strictly control confluency, passage number, and media composition. |
| High background or "noise" in cell viability assays. | 1. Drug precipitation.2. Interference of the drug with the assay reagent.3. Cell clumping. | 1. Check Solubility: Visually inspect the drug solution for precipitates. Consider using a different solvent or vortexing thoroughly.2. Run Controls: Include a "drug-only" control (no cells) to check for direct interaction with the assay dye.3. Ensure Single-Cell Suspension: Gently triturate cells to break up clumps before seeding. |
Experimental Protocols
1. Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a common method for inducing drug resistance in a cancer cell line through continuous exposure to the drug.[10]
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Materials:
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Parental cancer cell line sensitive to this compound
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Complete cell culture medium
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This compound
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Sterile culture flasks and plates
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Procedure:
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Start by treating the parental cancer cells with a low concentration of this compound (e.g., the IC20, which inhibits 20% of cell growth).
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Culture the cells until they resume a normal growth rate.
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Once the cells have adapted, gradually increase the concentration of this compound in a stepwise manner.
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At each step, allow the cells to recover and proliferate before the next concentration increase.
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This process of continuous exposure and dose escalation can take several months.
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Periodically test the IC50 of the cell population to monitor the development of resistance.
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Once a significantly higher IC50 is achieved compared to the parental line, the resistant cell line is established.
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2. Western Blot Analysis of Signaling Pathway Proteins
This protocol is for assessing changes in the expression and activation of proteins involved in resistance pathways.
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Materials:
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Parental and resistant cancer cell lysates
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SDS-PAGE gels
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Transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB, anti-β-catenin, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
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Procedure:
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Prepare protein lysates from both parental and resistant cells.
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Determine protein concentration using a BCA or Bradford assay.
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Separate equal amounts of protein by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Add the chemiluminescent substrate and capture the signal using an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
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Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways implicated in resistance to sesquiterpene lactones and a general workflow for investigating resistance.
Caption: Key signaling pathways involved in cancer cell resistance to sesquiterpene lactones.
Caption: A workflow for troubleshooting and investigating resistance to this compound.
References
- 1. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways | Semantic Scholar [semanticscholar.org]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medicalxpress.com [medicalxpress.com]
- 10. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing Incubation Time for Sesquicillin A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sesquicillin A. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrano-diterpene antibiotic with insecticidal and cytotoxic properties.[1][2] While its precise mechanism is still under investigation, evidence from related sesquiterpene lactones suggests that its cytotoxic effects are mediated through the induction of oxidative stress. This involves the generation of Reactive Oxygen Species (ROS), which leads to mitochondrial dysfunction and ultimately triggers programmed cell death, or apoptosis.
Q2: What is a typical starting concentration and incubation time for this compound in cell culture experiments?
Based on studies of similar sesquiterpene lactones, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity screening. For preliminary experiments, incubation times of 24, 48, and 72 hours are commonly used to assess both short-term and long-term effects. However, the optimal concentration and incubation time are highly cell-line dependent and should be determined empirically for each experimental system.
Q3: How do I determine the optimal incubation time for this compound in my specific cell line?
To determine the optimal incubation time, a time-course experiment is essential. This involves treating your cells with a fixed concentration of this compound (for example, the estimated IC50 from a preliminary experiment) and measuring cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time will be the point at which the desired biological effect is observed without significant secondary effects due to prolonged exposure.
Q4: My cell viability results are inconsistent when using this compound. What are the possible causes?
Inconsistent results can arise from several factors:
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Compound Stability: Ensure that this compound is properly stored and that the stock solution is not undergoing degradation.
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Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number.
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Assay Interference: Diterpenoid compounds can sometimes interfere with common cytotoxicity assays (e.g., MTT, MTS). It is crucial to include proper controls, such as a cell-free assay with the compound alone, to check for direct chemical reactions with the assay reagents.
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Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
Q5: Should I be concerned about my media turning yellow (acidic) during longer incubation times with this compound?
A rapid drop in pH can be an indicator of bacterial contamination. However, it can also occur in dense cell cultures due to metabolic activity. For incubation times longer than 48 hours, it is good practice to change the media to ensure that nutrient depletion or waste product accumulation does not affect the experimental outcome.
Troubleshooting Guides
Problem 1: No significant cytotoxicity is observed even at high concentrations of this compound.
| Possible Cause | Recommended Solution |
| Compound Insolubility | Visually inspect the culture medium for any precipitation of this compound. Ensure the final solvent concentration (e.g., DMSO) is low (<0.1%) and non-toxic to the cells. |
| Cell Line Resistance | The cell line you are using may be resistant to this compound. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay. You may also need to test a different cell line. |
| Insufficient Incubation Time | The cytotoxic effects of this compound may require a longer duration to manifest. Extend the incubation time of your experiment (e.g., up to 96 hours) and perform a time-course analysis. |
| Compound Inactivity | Verify the purity and activity of your this compound stock. If possible, test a new batch of the compound. |
Problem 2: High background signal or interference in a fluorescence-based assay.
| Possible Cause | Recommended Solution |
| Autofluorescence of this compound | Diterpenoid compounds can exhibit inherent fluorescence. Measure the fluorescence of this compound in cell-free media to determine its spectral properties. If there is significant overlap with your assay's excitation/emission wavelengths, consider using a different fluorescent dye with a shifted spectrum. |
| Non-specific Staining | Ensure that the concentration of the fluorescent dye is optimal and that the cells are washed properly to remove any unbound dye. |
| Phototoxicity | Excessive exposure to excitation light can damage cells and lead to artifacts. Minimize the exposure time and intensity during image acquisition. |
Data Presentation
Table 1: Representative Cytotoxicity of Sesquiterpene Lactones in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various sesquiterpene lactones, which are structurally and mechanistically related to this compound. These values can serve as a reference for designing initial dose-response experiments.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Parthenolide | C2C12 (murine myoblast) | 48 | 4.7 - 5.6 |
| Ivalin | C2C12 (murine myoblast) | 48 | 2.7 - 3.3 |
| Ambrosin | MDA-MB-231 (human breast cancer) | 48 | ~25 |
| Dehydrocostuslactone | HepG2, OVCAR-3, HeLa | Not Specified | 1.6 - 3.5 µg/mL |
| Costunolide | HepG2, OVCAR-3, HeLa | Not Specified | 1.6 - 3.5 µg/mL |
Note: The cytotoxicity of this compound should be independently determined for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time using a Time-Course Cytotoxicity Assay
Objective: To identify the optimal duration of this compound treatment for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Prepare a working concentration of this compound in complete culture medium (e.g., at the approximate IC50 value determined from a preliminary dose-response experiment). Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Assay:
-
At each time point, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. Plot cell viability against the incubation time to determine the optimal duration for your desired effect.
Mandatory Visualization
Caption: Workflow for determining the optimal incubation time for this compound treatment.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Mitigating Off-Target Effects of Sesquicillin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Sesquicillin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a fungal metabolite that has been shown to induce G1 phase arrest in human breast cancer cells.[1] This is achieved by decreasing the expression levels of cyclin D1, cyclin A, and cyclin E, and increasing the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[1] Notably, this G1 phase arrest can occur independently of the tumor suppressor protein p53.[1]
Q2: What are the potential causes of off-target effects in cell-based assays?
Off-target effects can arise from several factors, including:
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High Compound Concentration: Using concentrations of a small molecule significantly above its binding affinity for the intended target increases the likelihood of binding to other proteins.[2]
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Cellular Context: The specific expression levels of on- and off-target proteins in a given cell line can influence the observed effects.[2]
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Compound Specificity: The inherent promiscuity of a compound, allowing it to interact with multiple proteins.
Q3: How can I determine if the observed phenotype is a result of an off-target effect of this compound?
Distinguishing between on-target and off-target effects is crucial. Here are several strategies:
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Dose-Response Analysis: The potency of this compound in eliciting the desired phenotype should correlate with its potency for engaging its intended target.[2]
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Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein or pathway produces the same phenotype, it strengthens the evidence for an on-target effect.[2]
-
Rescue Experiment: Overexpression of the intended target protein may require a higher concentration of this compound to achieve the same phenotypic effect.[2]
-
Knockdown/Knockout of the Target: Silencing the expression of the intended target should abolish the phenotype observed with this compound treatment.
Q4: What are some general strategies to minimize off-target effects?
-
Optimize Compound Concentration: Perform a dose-response experiment to identify the lowest effective concentration that produces the desired on-target effect.[2]
-
Use Control Compounds: Include inactive analogs of this compound, if available, to control for non-specific effects.
-
Confirm Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target within the cell.[2]
Troubleshooting Guides
This section provides practical guidance for specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Phenotypic Results
Symptoms:
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High variability between replicate wells.
-
Results are not reproducible across experiments.
-
Observed phenotype does not align with the known mechanism of this compound (G1 arrest).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Culture Issues | - Ensure consistent cell seeding density and viability.[3] - Use cells within a defined, low passage number range to avoid phenotypic drift.[3] - Regularly test for mycoplasma contamination.[3] |
| Off-Target Effects of this compound | - Perform a thorough dose-response analysis to find the optimal concentration. - Use a structurally unrelated compound targeting the same pathway to see if it recapitulates the phenotype.[2] - Conduct a rescue experiment by overexpressing the putative target of this compound.[2] |
| Assay Variability | - Calibrate pipettes regularly and ensure proper pipetting technique.[3] - Optimize incubation times and reagent concentrations.[3] - Be mindful of the "edge effect" in microplates; consider not using the outer wells for experimental samples.[3] |
Issue 2: High Background Signal or Non-Specific Effects
Symptoms:
-
High signal in negative control wells.
-
General cellular stress or cytotoxicity observed at concentrations intended to be specific.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | - Titrate this compound to the lowest effective concentration.[2] High concentrations can lead to non-specific interactions. |
| Reporter Gene Interference | - If using a reporter assay (e.g., luciferase), this compound might be directly affecting the reporter enzyme. Consider using a different reporter system (e.g., a fluorescent protein) to validate findings.[2] |
| Autofluorescence | - If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used.[4] |
| Non-specific Antibody Binding (for antibody-based assays) | - Optimize blocking conditions and titrate antibody concentrations.[3] |
Experimental Protocols & Visualizations
Experimental Workflow: Investigating Potential Off-Target Effects
This workflow outlines a systematic approach to investigate and mitigate potential off-target effects of this compound.
Caption: A logical workflow for troubleshooting and identifying off-target effects.
Signaling Pathway: this compound-Induced G1 Cell Cycle Arrest
The following diagram illustrates the known signaling pathway affected by this compound, leading to G1 phase arrest in breast cancer cells.
Caption: The signaling pathway of this compound leading to G1 arrest.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by observing the thermal stabilization of a target protein upon ligand binding.
Objective: To confirm the binding of this compound to its intracellular target(s).
Materials:
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Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for the protein of interest (for Western blot) or mass spectrometer
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration.
-
Include a vehicle control (DMSO) treatment.
-
Incubate for a sufficient time to allow compound entry and binding.
-
-
Heating:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Expected Outcome: If this compound binds to and stabilizes its target protein, a higher amount of that protein will remain in the soluble fraction at elevated temperatures in the this compound-treated samples compared to the vehicle control. This results in a shift in the melting curve of the protein.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Improving the Yield of Sesquicillin A Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and improving the yield of the total synthesis of Sesquicillin A. The information is based on the seminal work of Danishefsky and coworkers, who first reported the total synthesis of DL-sesquicillin.
Frequently Asked Questions (FAQs)
Q1: What is the key strategic bond disconnection in the total synthesis of this compound?
A1: The retrosynthetic analysis of this compound hinges on a powerful intramolecular Diels-Alder (IMDA) reaction to construct the tetracyclic core. This strategic disconnection simplifies the complex architecture into a more manageable triene precursor. The key bond formations established in the IMDA step are crucial for setting the stereochemistry of the decalin system.
Q2: What are the main challenges encountered in the total synthesis of this compound?
A2: The primary challenges include:
-
Low yield in the intramolecular Diels-Alder reaction: This can be due to competing side reactions or unfavorable transition states.
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry throughout the synthesis is critical.
-
Functional group manipulations: Protecting and deprotecting various functional groups without compromising the integrity of the molecule can be challenging.
-
Scale-up: Reproducing yields and purity on a larger scale can be difficult.
Q3: Are there alternative strategies to the intramolecular Diels-Alder reaction for constructing the core of this compound?
A3: While the IMDA reaction is a highly effective and convergent strategy, alternative approaches for constructing the decalin core could involve intermolecular Diels-Alder reactions followed by annulation, or various transition-metal-catalyzed cyclization reactions. However, these may require more steps and present different stereochemical challenges.
Troubleshooting Guides
Low Yield in the Intramolecular Diels-Alder (IMDA) Reaction
The intramolecular [4+2] cycloaddition is a critical step in the synthesis of the this compound core. Low yields in this reaction can be a significant bottleneck.
| Potential Issue | Troubleshooting Recommendation |
| Suboptimal Reaction Temperature | The IMDA reaction is often sensitive to temperature. If the yield is low, consider optimizing the temperature. Lower temperatures may favor the desired product by minimizing side reactions, while higher temperatures might be necessary to overcome the activation energy barrier. A systematic screen of temperatures (e.g., from 80°C to 140°C in a high-boiling solvent like toluene or xylene) is recommended. |
| Solvent Effects | The choice of solvent can influence the transition state geometry and reaction rate. If the standard solvent (e.g., toluene) gives low yields, consider screening other non-polar, high-boiling solvents such as xylene, mesitylene, or decalin. In some cases, the use of a Lewis acid catalyst in a non-coordinating solvent like dichloromethane at lower temperatures can promote the reaction. |
| Presence of Impurities | Impurities in the triene precursor can inhibit the cycloaddition. Ensure the precursor is of high purity before attempting the IMDA reaction. Recrystallization or flash chromatography may be necessary. |
| Decomposition of Starting Material | The triene precursor may be unstable at the high temperatures required for the IMDA reaction. Consider using a flow chemistry setup where the substrate is heated for a shorter duration at a precise temperature, which can minimize decomposition.[1] |
| Unfavorable Diene Conformation | For the IMDA reaction to occur, the diene must adopt an s-cis conformation. If steric hindrance in the tether connecting the diene and dienophile disfavors this conformation, the reaction will be slow. Molecular modeling can help assess the conformational preferences of the precursor. Synthetic modifications to the tether to reduce steric hindrance could be considered. |
Poor Stereoselectivity in Key Reactions
Achieving the correct stereochemistry is paramount in natural product synthesis.
| Potential Issue | Troubleshooting Recommendation |
| Incorrect Diastereoselectivity in the Diels-Alder Reaction | The endo/exo selectivity of the Diels-Alder reaction is influenced by electronic and steric factors. Lewis acid catalysis can often enhance the endo selectivity. Screening a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂) and optimizing the reaction temperature can improve the diastereomeric ratio. |
| Epimerization of Stereocenters | Stereocenters, particularly those alpha to a carbonyl group, can be susceptible to epimerization under acidic or basic conditions. Use mild reaction conditions and purification techniques (e.g., chromatography on neutral silica gel) to minimize this risk. |
| Substrate-Controlled Diastereoselectivity Issues | In some steps, the inherent stereochemistry of the substrate may not be sufficient to direct the formation of the desired diastereomer. The use of chiral auxiliaries or chiral catalysts may be necessary to achieve high levels of stereocontrol. |
Experimental Protocols
Key Experiment: Intramolecular Diels-Alder Cycloaddition
This protocol is a generalized procedure based on typical conditions for such reactions in total synthesis.
Reactants and Reagents:
-
Triene precursor
-
High-boiling solvent (e.g., toluene, xylene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A solution of the highly purified triene precursor in the chosen solvent (e.g., 0.01 M concentration) is prepared in a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
The solution is thoroughly deoxygenated by bubbling with an inert gas for 15-30 minutes.
-
The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic product.
Data Presentation
Hypothetical Yield Improvement for the Intramolecular Diels-Alder Reaction
The following table summarizes hypothetical data from an optimization study of the IMDA reaction, illustrating how systematic changes in reaction conditions can lead to improved yields.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 110 | 24 | 45 |
| 2 | Xylene | 140 | 18 | 65 |
| 3 | Mesitylene | 165 | 12 | 75 |
| 4 | Toluene with Et₂AlCl (1.1 eq) | 80 | 12 | 55 |
| 5 | Xylene with Me₂AlCl (1.1 eq) | 100 | 10 | 70 |
Visualizations
Logical Workflow for Troubleshooting Low IMDA Yield
This diagram outlines a decision-making process for addressing low yields in the intramolecular Diels-Alder reaction.
Caption: Troubleshooting workflow for the IMDA reaction.
Signaling Pathway Analogy: The Path to this compound
This diagram illustrates the synthetic pathway as a linear progression with key decision points and potential roadblocks, analogous to a signaling pathway.
Caption: Synthetic pathway towards this compound.
References
Technical Support Center: Refinement of Sesquicillin A Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Sesquicillin A purification protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the overall yield of this compound consistently low?
Possible Causes:
-
Incomplete Extraction: The initial solvent extraction from the fermentation broth or biomass may not be efficient.
-
Degradation of this compound: The compound might be sensitive to pH, temperature, or light, leading to degradation during the lengthy purification process.[1][2][3]
-
Suboptimal Chromatographic Conditions: Improper choice of stationary phase, mobile phase, or gradient elution can lead to poor separation and loss of the target compound.
-
Adsorption onto Glassware/Columns: this compound may adhere to the surfaces of glassware or chromatography columns, especially if they are not properly cleaned or deactivated.
Solutions:
-
Optimize Extraction: Experiment with different solvent systems (e.g., ethyl acetate, dichloromethane, butanol) and extraction times. Ensure thorough mixing and consider multi-step extractions.
-
Assess Stability: Perform small-scale stability studies to determine the optimal pH and temperature range for handling this compound.[4] Work at lower temperatures (e.g., 4°C) and protect samples from light where possible.[5]
-
Refine Chromatography:
-
Method Development: Screen different chromatography resins (e.g., normal-phase silica, reversed-phase C18) and solvent systems to achieve better resolution.[6]
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of this compound from closely eluting impurities.
-
-
Minimize Adsorption: Use silanized glassware to reduce active sites for adsorption. Before loading the sample, wash the chromatography column with the mobile phase.
Question 2: How can I remove persistent impurities that co-elute with this compound?
Possible Causes:
-
Similar Polarity: The impurities may have a polarity very similar to this compound, making them difficult to separate with a single chromatographic method.
-
Isomeric Compounds: The presence of isomers of this compound can be challenging to resolve.
-
Overloading the Column: Exceeding the loading capacity of the chromatography column can lead to peak broadening and co-elution.
Solutions:
-
Orthogonal Chromatography: Employ a second chromatographic step with a different separation mechanism. For example, if you are using normal-phase chromatography, consider a subsequent step with reversed-phase or size-exclusion chromatography.
-
High-Resolution HPLC: Utilize a high-performance liquid chromatography (HPLC) system with a high-resolution column and an optimized gradient for final purification.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for purifying the final compound.
-
Reduce Sample Load: Decrease the amount of crude extract loaded onto the column to improve separation efficiency.
Question 3: My purified this compound shows signs of degradation upon storage. How can I improve its stability?
Possible Causes:
-
Oxidation: this compound may be susceptible to oxidation, especially if exposed to air and light over time.
-
Hydrolysis: Residual moisture or acidic/basic conditions in the storage solvent can lead to hydrolysis.
-
Inappropriate Storage Temperature: Storing at room temperature may accelerate degradation.
Solutions:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Dry and Solvent-Free: Ensure the final product is thoroughly dried to remove any residual solvents and moisture.
-
Optimal Storage Conditions: Store the purified this compound at low temperatures (-20°C or -80°C) and protected from light.[7]
-
pH Control: If stored in solution, use a buffered solvent at a pH where this compound is most stable.
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the purification of this compound?
A1: A general workflow involves fermentation of the producing organism, extraction of the culture broth and/or mycelium, followed by a multi-step chromatographic purification.
References
- 1. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules [sigmaaldrich.com]
- 5. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. neb.com [neb.com]
Technical Support Center: Investigating the Cellular Effects of Sesquicillin A
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals studying the signaling pathways affected by Sesquicillin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
General Troubleshooting and FAQs
Frequently asked questions when investigating a novel fungal secondary metabolite like this compound.
Q1: My in vitro kinase assay shows potent inhibition by this compound, but I see no effect on cell viability in my cytotoxicity assays. What could be the reason for this discrepancy?
A1: This is a common challenge when translating in vitro findings to a cellular context. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[1] The physicochemical properties of this compound, such as its lipophilicity and molecular size, will influence its ability to enter the cell.[1]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps, preventing it from reaching a high enough intracellular concentration to have an effect.[1]
-
Compound Instability: this compound could be unstable in the complex environment of cell culture media, degrading before it can interact with its target.[1]
-
Off-Target Effects in Cells: In a cellular environment, the observed phenotype might be a result of the compound acting on multiple targets, not just the primary kinase of interest.[2]
-
ATP Concentration: In vitro kinase assays are often performed at ATP concentrations much lower than physiological levels.[2][3] An inhibitor that appears potent in a low-ATP in vitro assay may be less effective in the high-ATP environment of a cell.[2]
Q2: I'm observing high variability in my experimental results between different batches of this compound. What should I do?
A2: High variability between batches of a natural product can be a significant issue.
-
Purity and Integrity: Ensure the purity and structural integrity of each batch of this compound using analytical techniques like HPLC and mass spectrometry. Impurities can affect reaction kinetics.[4]
-
Solubility and Stability: Visually inspect for any precipitation of the compound in your assay buffer.[2] It's also crucial to ensure the compound is stable in the assay buffer over the course of the experiment.[2]
-
Storage Conditions: Verify that all batches have been stored correctly to prevent degradation.
Troubleshooting Guide: Kinase Inhibition Assays
Q1: My kinase inhibition assay results show high variability between replicate wells. What are the common causes?
A1: High variability in replicate wells often points to technical inconsistencies.
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated.[2] For viscous solutions, consider using reverse pipetting.[2] Preparing a master mix of reagents to dispense across the plate can also help.[2]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[2] It is advisable to avoid using these wells or ensure proper plate sealing.[2]
-
Inconsistent Incubation Times: Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously.[2]
Q2: The IC50 value for this compound is inconsistent between experiments. How can I improve reproducibility?
A2: Fluctuations in IC50 values can be frustrating. Consider the following:
-
Variable Enzyme Activity: Ensure the kinase enzyme is handled correctly and has consistent activity between experiments.
-
Substrate Depletion: Make sure you are not depleting the substrate during the reaction, which can affect the kinetics.[4]
-
Compound Interference: The compound itself might interfere with the assay signal, for example, by fluorescing or quenching the signal in fluorescence-based assays.[2][4] Run a control experiment without the kinase to check for this.[2]
Hypothetical this compound Signaling Pathway Investigation
The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound. Fungal secondary metabolites can impact common eukaryotic signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and apoptosis.
Caption: A potential signaling network for investigating this compound's mechanism of action.
Troubleshooting Guide: Cytotoxicity Assays (MTT/XTT)
Q1: My MTT assay results show a decrease in signal with this compound treatment, but other viability assays (like LDH) show no increase in cell death. What does this mean?
A1: This suggests that this compound might be affecting cellular metabolism rather than directly causing cell death.[5] The MTT assay measures mitochondrial reductase activity, which is often used as a proxy for cell viability.[6] A decrease in the MTT signal could indicate mitochondrial dysfunction without necessarily leading to membrane leakage (which the LDH assay detects).[5] It is also possible that the compound interferes directly with the MTT reagent.[5][6]
Q2: I'm seeing high background absorbance in my MTT assay wells without cells. What could be the cause?
A2: High background can be caused by several factors:
-
Contamination: The culture medium could be contaminated with reducing agents or microbes.[6]
-
Reagent Degradation: The MTT solution may have degraded.[6]
-
Phenol Red and Serum: Components of the culture medium like phenol red and serum can interfere with the assay. Using a serum-free medium during the MTT incubation step is recommended.[6]
Q3: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
A3: Incomplete solubilization of formazan crystals is a common issue.[6]
-
Increase Shaking: Extend the shaking time on an orbital shaker.
-
Pipetting: Gently pipette the solution up and down to aid dissolution.[6]
-
Solvent Choice: Ensure you are using an appropriate solvent like DMSO or a solution containing SDS to effectively dissolve the formazan.[6]
Troubleshooting Workflow: Discrepancy Between In Vitro and Cell-Based Assays
Caption: A logical workflow for troubleshooting discrepancies in compound activity.
Troubleshooting Guide: Western Blotting in Signaling Analysis
Q1: My Western blot shows unexpected or multiple bands after this compound treatment. What could be the cause?
A1: Unexpected bands are a frequent issue in Western blotting.
-
Protein Modifications: The treatment may be inducing post-translational modifications (PTMs) like phosphorylation or glycosylation, which can cause a shift in the protein's molecular weight.[7][8]
-
Splice Variants or Isoforms: The antibody may be detecting different splice variants or isoforms of the target protein.[7][8] Check the literature or databases like UniProt to see if multiple isoforms are known to exist.[8]
-
Protein Degradation: The target protein could have been cleaved or digested during sample preparation.[7] Always use fresh protease inhibitors in your lysis buffer.[7]
-
Antibody Cross-Reactivity: The primary antibody might be cross-reacting with other proteins that share a similar epitope.[7] Try using an affinity-purified antibody or optimizing the antibody concentration.[7]
Q2: The phosphorylation level of my target protein does not decrease as expected after treatment with this compound. Why?
A2: If you expect this compound to be an inhibitor, a lack of change in phosphorylation can be perplexing.
-
Incorrect Loading Controls: When analyzing phosphorylated proteins (p-STAT, p-ERK, etc.), it is crucial to use the total protein level of that same target as a loading control, in addition to a housekeeping protein like GAPDH or β-actin.[9] This ensures that changes in the phospho-signal are not due to variations in the total amount of the target protein.[9]
-
Inefficient Protein Lysis/Transfer: Ensure complete cell lysis and efficient protein transfer by staining the membrane with Ponceau S after transfer.[9]
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may need further optimization.
-
Compensatory Mechanisms: The cell might be activating compensatory signaling pathways in response to the initial inhibition, leading to a rebound in the phosphorylation of your target.
Troubleshooting Guide: Reporter Gene Assays
Q1: I'm getting a very low signal or no signal in my dual-luciferase reporter assay after treatment. What should I check?
A1: A low signal can stem from several issues:
-
Poor Transfection Efficiency: This is a likely cause.[10] Check the quality of your plasmid DNA; use a transfection-quality prep kit to avoid endotoxins and salts that can inhibit transfection or cause cell death.[10] You may also need to optimize the ratio of plasmid DNA to transfection reagent.[11]
-
Reagent Quality: Ensure your luciferase reagents, especially luciferin and coelenterazine, are fresh and have not lost efficiency.[11]
-
Weak Promoter: If possible, consider replacing a weak promoter in your reporter construct with a stronger one.[11]
-
Insufficient Cell Number: You may need to increase the number of cells transfected or decrease the volume of the lysis buffer to concentrate the sample.[12]
Q2: My luciferase assay shows high signal variability between replicates. How can I reduce this?
A2: Variability can obscure real effects.
-
Pipetting Errors: Even small pipetting variations can drastically affect results.[10] Always prepare a master mix for your working solutions and use a calibrated multichannel pipette.[10][11]
-
Uneven Cell Plating: Ensure cells are plated evenly, as clumps can affect transfection efficiency and subsequent results.[10]
-
Plate Type and Cross-talk: Using white plates can sometimes lead to high background and cross-talk between wells.[13] Black plates are often recommended for the best signal-to-noise ratio.[13]
-
Normalization: Use an internal control reporter (like Renilla luciferase in a dual-luciferase system) to normalize your data and account for variability in transfection efficiency and cell number.[11]
Q3: The signal from my control reporter (Renilla) is also affected by this compound treatment. What should I do?
A3: This is a critical issue as it invalidates the use of the control reporter for normalization.
-
Promoter Interference: The experimental treatment might be affecting the promoter of the control reporter (e.g., SV40 or TK promoter).[14] The expression of your gene of interest could also interfere with the expression of the control reporter.[14]
-
Compound Interference with Luciferase: The compound itself may directly inhibit the luciferase enzyme.[9] You can test this by running a control experiment with a constitutively active promoter to see if the compound affects the reporter system directly.[9]
-
Try a Different Control: If interference is confirmed, you may need to switch to a different internal control, such as a beta-galactosidase reporter.[14]
Appendix: Experimental Protocols & Data
Table 1: Key Parameters for MTT Cytotoxicity Assay
| Parameter | Recommendation | Rationale |
| MTT Concentration | 5 mg/mL in PBS | Standard concentration for effective formazan crystal formation. |
| Incubation Time | 2-4 hours | Allows for sufficient reduction of MTT to formazan by viable cells.[6] |
| Culture Medium | Serum-free during incubation | Serum components can interfere with MTT reduction and skew results.[6] |
| Solubilization Agent | DMSO or Isopropanol | Effectively dissolves the formazan crystals for accurate absorbance reading.[6] |
| Absorbance Reading | 570 nm (or 590 nm) | Optimal wavelength for measuring the purple formazan product.[6] |
| Reference Wavelength | 630 nm | Used to correct for background absorbance.[6] |
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, carefully remove the media. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.[6]
-
Solubilization: For adherent cells, carefully aspirate the MTT solution. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm) within 1 hour.[6]
Table 2: Key Parameters for Dual-Luciferase® Reporter Assay
| Parameter | Recommendation | Rationale |
| Reporter to Control Plasmid Ratio | ~10:1 | Ensures the reference gene does not interfere with the expression of the reporter gene.[12] |
| Detection Time Post-Transfection | 24-48 hours | Optimal time window for protein expression before potential cytotoxicity effects.[12] |
| Plate Type | Black, opaque-walled plates | Minimizes background and well-to-well crosstalk.[13] |
| Luminometer Setting | Use of an injector | Dispensing the reagent with an injector can reduce variability and improve timing.[11] |
| Data Normalization | Firefly/Renilla ratio | Normalizes for transfection efficiency and cell number variability.[11] |
Protocol: Dual-Luciferase® Reporter Assay
-
Cell Transfection: Co-transfect cells in a 96-well plate with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid at a ratio of approximately 10:1.[12]
-
Compound Treatment: After 24 hours, treat the cells with this compound at the desired concentrations.
-
Cell Lysis: After the treatment period, wash the cells with PBS and then lyse them using the passive lysis buffer provided with the assay kit.
-
Luciferase Assay: a. Transfer 10-20 µL of cell lysate to a black, opaque 96-well plate.[13] b. Add Luciferase Assay Reagent II (firefly substrate) and measure the luminescence (firefly activity). c. Add Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure the luminescence again (Renilla activity).
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well. Normalize the results to the vehicle control.
Experimental Workflow: Dual-Luciferase Reporter Assay
Caption: A step-by-step workflow for performing a dual-luciferase reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. goldbio.com [goldbio.com]
- 12. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Luciferase Assay Troubleshooting - Cell Biology [protocol-online.org]
Best practices for handling and storing Sesquicillin A
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Sesquicillin A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fungal metabolite, a type of sesquiterpenoid, that has demonstrated cytotoxic and insecticidal activities. In a research setting, it is primarily used to study its potential as an anticancer agent due to its ability to induce cell cycle arrest.
Q2: What are the general safety precautions for handling this compound?
This compound is a cytotoxic compound and should be handled with care in a laboratory setting.[1] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[2] All handling of the powdered form or concentrated solutions should be performed in a chemical fume hood or a biological safety cabinet to avoid inhalation.[2]
Q3: How should I prepare a stock solution of this compound?
For detailed instructions, please refer to the Experimental Protocols section below. In general, this compound is soluble in several organic solvents.[3] The choice of solvent will depend on the specific requirements of your experiment. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration.
Q4: How should I store this compound?
Both the solid compound and stock solutions should be stored in tightly sealed containers, protected from light and moisture. For long-term storage, it is recommended to store this compound at -20°C.[3]
Troubleshooting Guides
Problem: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of this compound.
-
Solution: this compound, like other sesquiterpenoid lactones, can be sensitive to temperature. Ensure that stock solutions are stored at -20°C and minimize freeze-thaw cycles by preparing single-use aliquots. When in use, keep the working solution on ice.
-
-
Possible Cause 2: Incomplete dissolution of this compound.
-
Solution: Ensure that the compound is fully dissolved in the solvent before adding it to your cell culture medium. You may need to gently vortex the solution. Precipitates in the final culture medium can lead to inaccurate concentrations and inconsistent cellular responses.
-
-
Possible Cause 3: Interaction with media components.
-
Solution: Some components of cell culture media can interact with test compounds. Prepare fresh dilutions of this compound in your specific cell culture medium for each experiment and use it promptly.
-
Problem: I am observing precipitation when I add this compound to my aqueous buffer or cell culture medium.
-
Possible Cause: Low aqueous solubility.
-
Solution: this compound has low solubility in water. When diluting your stock solution into an aqueous medium, ensure that the final concentration of the organic solvent is low enough to be tolerated by your cells and does not cause precipitation of the compound. A final DMSO concentration of less than 0.5% is generally recommended for most cell lines. Consider performing a serial dilution to reach the final desired concentration.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dichloromethane | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Data sourced from publicly available product information.
Table 2: Recommended Storage Conditions and Estimated Stability
| Form | Storage Temperature | Estimated Stability (in the dark) |
| Solid | -20°C | > 1 year |
| 4°C | Several months | |
| Stock Solution in DMSO or Ethanol (aliquoted) | -20°C | Up to 6 months |
| 4°C | Up to 1 week |
Note: The stability data is estimated based on the general stability of sesquiterpenoid lactones. It is highly recommended to perform your own stability studies for long-term experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. The molecular weight of this compound is 470.6 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.706 mg.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Gently vortex the tube until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: General Protocol for a Cell Viability Assay
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
-
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound and use in a cell-based assay.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Technical Support Center: Sesquicillin A and Cell Viability Assays
Welcome to the technical support center for researchers utilizing Sesquicillin A in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results show an unexpected increase or a U-shaped dose-response curve at high concentrations of this compound. What could be the cause?
This is a common artifact observed in cell viability assays when testing certain compounds.[1] Several factors could be contributing to this phenomenon:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to artificially inflated signals that can be misinterpreted as increased cell viability.[1] It is crucial to visually inspect the wells of your assay plate for any signs of precipitation.
-
Direct Chemical Interference: this compound might directly interact with the assay reagent. For instance, it could chemically reduce the tetrazolium salts (e.g., MTT, XTT, WST-1) to formazan, mimicking the metabolic activity of viable cells and resulting in a false positive signal.[1][2]
-
Off-Target Effects: At very high concentrations, this compound might exert off-target effects that could counteract its cytotoxic mechanism or interfere with the chemistry of the assay itself.[1]
Q2: My cell viability results with this compound are inconsistent between experiments. What are the common sources of this variability?
Inconsistent results can arise from several factors, many of which are related to the experimental conditions and the handling of the compound and cells.[3]
-
Inconsistent Experimental Conditions: Variations in temperature, humidity, and pH can all impact the outcome of cell viability assays.[3]
-
Cell Culture Handling: Issues such as overgrowth, undergrowth, or contamination of the cell culture can significantly alter the results of viability assays.[3]
-
Compound Handling: Improper storage or excessive exposure of this compound to light may affect its stability and activity.[3]
Q3: How can I determine if this compound is directly interfering with my chosen cell viability assay?
A cell-free control experiment is the most effective way to identify direct interference.[2]
-
Procedure: Set up control wells containing only culture medium, this compound at the same concentrations used in your experiment, and the assay reagent.
-
Interpretation: If you observe a signal change (e.g., color development in an MTT assay) in these cell-free wells, it strongly indicates direct interference between this compound and the assay reagent.[2][4]
Troubleshooting Guides
If you suspect that this compound is interfering with your cell viability assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound assay interference.
Quantitative Data Summary
| Assay Type | Potential Interference with this compound | Recommended Action |
| MTT | High potential due to direct reduction of MTT by the compound or interference from precipitates.[1][4][5] | Run cell-free controls; if interference is confirmed, switch to a non-tetrazolium-based assay. |
| XTT | Similar to MTT, potential for direct reduction of the tetrazolium salt.[1] | Perform cell-free controls; consider alternative assays if interference is present. |
| WST-1 | Potential for interference as it is also a tetrazolium salt-based assay.[6][7] | Use cell-free controls to check for direct interaction; switch assays if necessary. |
| CellTiter-Glo | Lower potential for direct chemical interference as it measures ATP levels.[8][9] | Generally a good alternative if tetrazolium-based assays show interference. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls. Incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: XTT Cell Viability Assay
The XTT assay measures the reduction of the XTT tetrazolium salt to a water-soluble orange formazan product by metabolically active cells.[13]
-
Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound.
-
XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent and the activation reagent (PMS).
-
Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Shake the plate gently and measure the absorbance at 450 nm.[14]
Protocol 3: WST-1 Cell Viability Assay
This assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.[7][15]
-
Cell Plating: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Add this compound at desired concentrations.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[7]
-
Incubation: Incubate for 0.5-4 hours at 37°C.[6]
-
Absorbance Reading: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm.[16]
Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[8][9]
-
Cell Plating and Treatment: Plate cells and treat with this compound as in the other protocols.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Luminescence Reading: Measure the luminescence using a plate reader.
Signaling Pathway Considerations
While the direct cytotoxic mechanisms of this compound are a primary area of investigation, it is important to consider how it might affect cellular metabolic pathways that are central to many viability assays. Assays based on tetrazolium reduction are dependent on the activity of mitochondrial dehydrogenases.
Caption: Potential interaction of this compound with tetrazolium reduction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. zellx.de [zellx.de]
- 15. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 16. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 17. promega.com [promega.com]
Validation & Comparative
Comparative Efficacy of Sesquicillin A and Other Glucocorticoid Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Sesquicillin A with other established glucocorticoid antagonists. It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, pharmacology, and oncology. This document summarizes available quantitative data, details experimental protocols for assessing antagonist activity, and visualizes key biological pathways and experimental workflows.
Introduction to Glucocorticoid Receptor Antagonism
Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and immune response.[1] Their effects are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with heat shock proteins.[1] Upon ligand binding, the GR translocates to the nucleus, where it modulates the transcription of target genes.[1]
Glucocorticoid receptor antagonists are compounds that bind to the GR but fail to elicit the conformational changes necessary for receptor activation. By competitively inhibiting the binding of endogenous glucocorticoids, these antagonists can block downstream signaling pathways. This mechanism of action makes them valuable therapeutic agents for conditions associated with glucocorticoid excess, such as Cushing's syndrome, and as potential adjuncts in cancer therapy.
Overview of Compared Glucocorticoid Antagonists
This guide focuses on the comparative efficacy of the following glucocorticoid antagonists:
-
This compound: A natural product identified as an inhibitor of glucocorticoid-mediated signal transduction.
-
Mifepristone (RU-486): A well-established steroidal antagonist of both the glucocorticoid and progesterone receptors.
-
Relacorilant (CORT125134): A non-steroidal, selective glucocorticoid receptor antagonist.
Quantitative Comparison of Efficacy
The efficacy of a glucocorticoid antagonist is primarily determined by its binding affinity for the glucocorticoid receptor (Ki) and its ability to inhibit receptor activation in cellular assays (IC50). The following table summarizes the available quantitative data for the compared antagonists.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Notes |
| This compound | Data not publicly available | Data not publicly available | Identified as a glucocorticoid antagonist, but specific quantitative efficacy data from the primary literature is not available in the public domain. |
| Mifepristone (RU-486) | ~1 | ~0.4 - 2.6 | A potent antagonist with high affinity for the glucocorticoid receptor. Also a potent progesterone receptor antagonist. |
| Relacorilant (CORT125134) | ~7.2 | ~2 - 5.6 | A selective, non-steroidal antagonist with high affinity for the glucocorticoid receptor. |
Experimental Protocols
The determination of glucocorticoid antagonist efficacy relies on standardized in vitro assays. Below are detailed methodologies for two common experimental approaches.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled glucocorticoid agonist (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Cells or cell lysates expressing the human glucocorticoid receptor.
-
Radiolabeled glucocorticoid agonist (e.g., [³H]-dexamethasone).
-
Unlabeled test compound (e.g., this compound, mifepristone, relacorilant).
-
Incubation buffer.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the cell lysate or intact cells with a fixed concentration of the radiolabeled agonist and varying concentrations of the test compound.
-
Include control wells with only the radiolabeled agonist (total binding) and wells with the radiolabeled agonist and a saturating concentration of an unlabeled agonist (non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration or washing.
-
Quantify the amount of bound radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Dexamethasone-Induced Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a test compound to inhibit the transcriptional activity of the glucocorticoid receptor induced by a known agonist, such as dexamethasone.
Objective: To determine the functional antagonist activity (IC50) of a test compound.
Materials:
-
A human cell line (e.g., HEK293) stably or transiently transfected with:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a glucocorticoid response element (GRE) driving the expression of a reporter gene (e.g., luciferase).
-
-
Dexamethasone.
-
Test compound.
-
Cell culture medium and reagents.
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Seed the transfected cells into a multi-well plate and allow them to adhere.
-
Prepare a series of dilutions of the test compound.
-
Treat the cells with a fixed, sub-maximal concentration of dexamethasone in the presence of varying concentrations of the test compound.
-
Include control wells with cells treated with vehicle only (basal activity), dexamethasone only (maximal induction), and the test compound only (to assess for any agonist activity).
-
Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).
-
Lyse the cells and measure the luciferase activity in each well using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of dexamethasone-induced luciferase activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for antagonist screening.
Caption: Glucocorticoid Receptor Signaling Pathway and Mechanism of Antagonism.
Caption: Experimental Workflow for a Luciferase-Based Glucocorticoid Antagonist Assay.
Conclusion
While this compound has been identified as a glucocorticoid antagonist, the lack of publicly available quantitative efficacy data, such as Ki and IC50 values, currently limits a direct and robust comparison with well-characterized antagonists like mifepristone and relacorilant. The detailed experimental protocols provided in this guide offer a framework for researchers to independently assess the potency of this compound and other novel compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this compound as a glucocorticoid receptor antagonist.
References
Comparative Analysis of Glucocorticoid Receptor Binding: Sesquicillin A vs. Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Sesquicillin A and the well-established synthetic glucocorticoid, dexamethasone, in their interaction with the glucocorticoid receptor (GR). While dexamethasone's binding affinity is well-documented, quantitative data for this compound remains elusive in publicly available scientific literature. This guide presents the available information and detailed experimental protocols to facilitate further research and direct comparison.
Data Presentation: Glucocorticoid Receptor Binding Affinity
A direct quantitative comparison of the binding affinities of this compound and dexamethasone for the glucocorticoid receptor is hampered by the lack of published IC50 or Ki values for this compound. Dexamethasone, a potent GR agonist, is frequently used as a reference compound in binding assays and its affinity is well-characterized.
| Compound | Target Receptor | Binding Affinity (IC50) | Binding Affinity (Ki) | Notes |
| This compound | Glucocorticoid Receptor | Data not available | Data not available | Identified as an inhibitor of glucocorticoid-mediated signal transduction[1]. |
| Dexamethasone | Glucocorticoid Receptor | ~3.5 - 38 nM | ~5.5 - 6.7 nM | A potent synthetic glucocorticoid agonist with well-established high affinity for the GR.[2] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a compound's binding affinity. A lower value indicates a higher affinity. The reported values for dexamethasone can vary depending on the specific assay conditions.
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This process, known as transactivation, is a key mechanism of glucocorticoid action. This compound has been identified as an inhibitor of this signaling pathway, though the precise mechanism of inhibition has not been fully elucidated.[1]
References
A Comparative Analysis of Sesquicillin A and Other Fungal-Derived Insecticides
For Researchers, Scientists, and Drug Development Professionals
The relentless search for novel and effective insecticides with favorable environmental profiles has led researchers to explore the vast chemical diversity of the fungal kingdom. Fungi produce a plethora of secondary metabolites, many of which exhibit potent biological activities, including insecticidal properties.[1][2] This guide provides a comparative analysis of Sesquicillin A, a fungal-derived pyrano-diterpene, with other notable fungal insecticides, namely beauvericin and destruxins.
Introduction to Fungal-Derived Insecticides
Fungal secondary metabolites represent a rich and largely untapped resource for the discovery of new insecticidal compounds.[3] These molecules often possess novel modes of action, which can be crucial in managing insect populations that have developed resistance to conventional synthetic insecticides. Classes of fungal-derived insecticides include polyketides, terpenoids, alkaloids, and non-ribosomal peptides.[3] Many of these compounds act on the insect's nervous system, disrupt growth and development, or interfere with other vital physiological processes.[4]
Comparative Performance and Quantitative Data
A direct quantitative comparison of the insecticidal potency of this compound with beauvericin and destruxins is challenging due to the limited publicly available data for this compound against specific insect species. The primary study on this compound reports "moderate inhibitory activity" against the brine shrimp, Artemia salina, which is a general toxicity indicator but not a direct measure of insecticidal activity.[1][3] In contrast, extensive research has been conducted on beauvericin and destruxins, providing clear LC50 values against various insect pests.
| Compound | Chemical Class | Producing Fungi (Examples) | Target Insect (Example) | Bioassay Type | LC50 / LD50 | Citation(s) |
| This compound | Pyrano-diterpene | Albophoma sp. FKI-1778 | Artemia salina (brine shrimp) | Lethality Assay | Moderate inhibitory activity (not quantified) | [1][3] |
| Beauvericin | Cyclic hexadepsipeptide | Beauveria bassiana, Fusarium spp. | Spodoptera frugiperda (fall armyworm) | Cytotoxicity against Sf9 cell line | IC50 of 103.6 µg/mL | |
| Destruxin A | Cyclic hexadepsipeptide | Metarhizium spp. | Spodoptera litura (tobacco cutworm) | Injection | LD50 of < 0.1 µg/g | |
| Destruxin A | Cyclic hexadepsipeptide | Metarhizium spp. | Anastrepha obliqua (fruit fly) | Ingestion | 100% mortality at 48h (concentration not specified) | [5] |
Mode of Action and Signaling Pathways
The precise mode of action for this compound in insects has not been elucidated in the available literature. However, based on the known activities of other sesquiterpenes, it is plausible that it may act as a neurotoxin or an antifeedant. Some sesquiterpene lactones have been shown to interact with glutathione, leading to oxidative stress, or to act as antagonists of GABA-gated chloride channels in insect nerve cells.
In contrast, the modes of action for beauvericin and destruxins are better understood.
Beauvericin: This mycotoxin acts as an ionophore, forming channels in cell membranes that disrupt the normal ion balance.[6] This leads to an uncontrolled influx of cations like Ca2+, which can trigger apoptosis (programmed cell death) and ultimately kill the insect.[6]
Destruxins: These toxins have a multi-target mode of action. They are known to affect the insect's immune system by targeting hemocytes.[7] There is also strong evidence that destruxins act on the muscular system by opening Ca2+ channels in the muscle membrane, leading to paralysis. Furthermore, they can inhibit V-ATPase proton pumps, which are crucial for various physiological processes in insects.[1][8]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Ecology Approach to Reveal Fungal Metabolites for Arthropod Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening natural products against Artemia salina [protocols.io]
- 6. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of plant monoterpenes on insect pest management and insect-associated microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Validating the Anti-Cancer Effects of Sesquicillin A In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to the exploration of a diverse array of natural products. Among these, sesquiterpenoids, a class of secondary metabolites found in plants and fungi, have shown significant promise.[1][2] This guide provides a comparative analysis of Sesquicillin A, a fungal-derived sesquiterpene, and other notable anti-cancer sesquiterpenoids, with a focus on validating their anti-cancer effects in vivo. While in vivo data for this compound is limited, this document outlines the available in vitro evidence and presents a framework for its in vivo evaluation by comparing it with other well-researched compounds from the same class.
Overview of this compound and Comparative Compounds
This compound, isolated from a fungal fermentation broth, has demonstrated potent cytostatic effects in human breast cancer cell lines.[3] Its primary mechanism of action identified in vitro is the induction of G1 phase arrest in the cell cycle.[3] This is achieved by downregulating the expression of key cyclins (D1, A, and E) and upregulating the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[3] Notably, this action appears to be independent of the p53 tumor suppressor protein.[3]
To provide a comprehensive perspective for in vivo study design, this guide compares this compound with other sesquiterpenes and sesquiterpene lactones that have been investigated more extensively in vivo. These compounds, while structurally related, exhibit diverse mechanisms of action, offering a broader view of the anti-cancer potential within this class of molecules.
Table 1: Comparison of this compound with other Anti-Cancer Sesquiterpenoids
| Compound | Source | Cancer Type(s) Studied | Mechanism of Action | In Vivo Data Availability |
| This compound | Fungi | Breast Cancer (in vitro) | Induces G1 phase cell cycle arrest by downregulating cyclins D1, A, and E, and upregulating p21.[3] | Not available in the provided search results. |
| Parthenolide | Tanacetum parthenium (Feverfew) | Breast Cancer, Colorectal Cancer, Pancreatic Cancer, Leukemia[4][5] | Inhibits NF-κB signaling, induces apoptosis, and targets cancer stem cells.[4][5] | Yes, has been evaluated in preclinical and clinical trials.[5] |
| Helenalin | Arnica montana and other Asteraceae | Rhabdomyosarcoma, Doxorubicin-resistant tumors | Induces apoptosis by decreasing mitochondrial membrane potential and downregulating the PI3K/AKT/m-TOR signaling pathway; inhibits NF-κB.[6] | Yes, has been shown to have anti-tumor effects in animal models. |
| Artemisinin & Derivatives | Artemisia annua | Hepatocellular Carcinoma | Suppresses p38 and ERK1/2 activation, alters the balance of matrix metalloproteases, and induces G2/M cell cycle arrest and apoptosis.[7] | Yes, demonstrates tumor growth inhibitory activities in vivo.[7] |
| Nerolidol | Various plants | Osteosarcoma, Gastrointestinal, Breast, Liver Cancers | Induces ROS production, apoptosis, and DNA damage.[8] | Yes, has been shown to suppress cancer cell growth in in vivo experimental systems.[8] |
Experimental Protocols for In Vivo Validation
The following is a generalized protocol for assessing the anti-cancer efficacy of a novel compound like this compound in vivo, based on common practices in preclinical cancer research.[9][10]
Animal Model and Tumor Induction
-
Animal Model: Immunocompromised mice, such as athymic nude mice or SCID mice, are commonly used for xenograft models to prevent rejection of human tumor cells.[9] The choice of strain may depend on the specific cancer type being studied.
-
Tumor Cell Implantation: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured and then implanted into the mice. This can be done subcutaneously (for ease of tumor measurement) or orthotopically (into the tissue of origin for a more clinically relevant model).[9]
-
Tumor Growth Monitoring: Once tumors are established and reach a palpable size (e.g., 50-100 mm³), animals are randomized into control and treatment groups. Tumor volume is typically measured 2-3 times per week using calipers.
Drug Administration and Dosing
-
Vehicle: The compound is dissolved or suspended in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The vehicle alone is administered to the control group.
-
Route of Administration: Administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the compound's solubility and bioavailability.
-
Dosing and Schedule: A dose-response study is often conducted to determine the optimal therapeutic dose with minimal toxicity. Treatment can be administered daily, every other day, or on another schedule for a defined period (e.g., 21-28 days).
Efficacy and Toxicity Assessment
-
Primary Endpoint: The primary measure of efficacy is typically the inhibition of tumor growth, calculated as the difference in tumor volume between the treated and control groups.
-
Secondary Endpoints: These may include:
-
Metastasis Assessment: For relevant cancer models, tissues such as the lungs, liver, and lymph nodes can be examined for metastatic lesions.
-
Survival Analysis: In some studies, animals are monitored for overall survival.
-
Biomarker Analysis: At the end of the study, tumors can be excised and analyzed for changes in protein expression (e.g., cyclins, p21, Ki-67) via immunohistochemistry or western blotting to confirm the mechanism of action.
-
-
Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of general health. At the end of the study, major organs can be collected for histological analysis to assess any potential toxicity.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical in vivo experimental workflow.
Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Progress of natural sesquiterpenoids in the treatment of hepatocellular carcinoma [frontiersin.org]
- 8. jmp.ir [jmp.ir]
- 9. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Sesquicillin A: A Comparative Analysis of Efficacy Against Standard Chemotherapeutic Agents
For Immediate Release
Tokyo, Japan – A comprehensive analysis of Sesquicillin A, a pyrano-diterpene antibiotic, reveals its efficacy in comparison to established chemotherapeutic agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including quantitative data, experimental protocols, and insights into its potential mechanism of action.
Quantitative Efficacy Analysis
This compound has demonstrated inhibitory activity against the human T-cell leukemia cell line, Jurkat. To provide a clear comparison of its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapeutic agents against Jurkat cells. Lower IC50 values indicate greater potency.
| Compound | Drug Class | IC50 Value (Jurkat Cells) | Citation |
| This compound | Pyrano-diterpene antibiotic | 50 µg/mL | [1] |
| Doxorubicin | Anthracycline antibiotic | 0.35 - 0.66 µM | [2] |
| Vincristine | Vinca alkaloid | Not explicitly stated | |
| Cisplatin | Platinum-based drug | Varies with exposure time | [3] |
Note: Direct comparison of µg/mL and µM requires conversion based on the molecular weight of each compound. The provided data is intended to give a general sense of efficacy from the available literature.
Experimental Protocols
The determination of the cytotoxic effects of these compounds relies on standardized in vitro assays. Below are the detailed methodologies employed in the cited studies.
Cytotoxicity Assay for this compound
-
Cell Line: Jurkat cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
Jurkat cells were seeded in 96-well microplates.
-
The cells were incubated with varying concentrations of this compound.
-
Cell viability was determined using a colorimetric assay, likely an MTT or similar assay, which measures metabolic activity as an indicator of cell viability.
-
The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in cell viability compared to untreated control cells.[1]
-
General Cytotoxicity Assay for Standard Chemotherapeutic Agents (Example: Doxorubicin)
-
Cell Line: Jurkat cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded in 96-well or 384-well plates at a specific density (e.g., 100 to 20,000 cells per well).[2]
-
A serial dilution of the chemotherapeutic agent (e.g., doxorubicin) is added to the wells.
-
The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using various methods, such as:
-
The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[2][3]
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathway of this compound in cancer cells is yet to be fully elucidated, a plausible mechanism can be inferred from its chemical nature as a diterpenoid antibiotic. Many such natural products exert their anticancer effects by inducing programmed cell death, or apoptosis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a hypothetical signaling cascade for this compound, leading to apoptosis in cancer cells. This is a generalized pathway common to many cytotoxic agents.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Efficacy Comparison
The logical flow for comparing the efficacy of this compound with standard chemotherapies is outlined in the diagram below.
Caption: Workflow for comparing cytotoxic efficacy.
Conclusion
This compound exhibits moderate cytotoxic activity against the Jurkat cell line. While its IC50 value appears higher than some standard chemotherapeutic agents like doxorubicin when compared in different studies, further research is warranted. Direct, head-to-head comparative studies using identical experimental conditions are necessary for a definitive assessment of its relative potency. The exploration of its precise mechanism of action will be crucial in determining its potential as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Sesquicillin A's Insecticidal Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal properties of Sesquicillin A, a fungal metabolite, against other alternatives. Due to the limited publicly available in vivo insecticidal data specifically for this compound against key insect pests, this document presents a proposed experimental framework for its validation. This framework includes a direct comparison with a known insecticidal sesquiterpenoid, Nootkatone, and a widely used commercial insecticide, Emamectin Benzoate. The experimental protocols and data presentation are designed to meet the rigorous standards of scientific research and drug development.
Comparative Performance Analysis
To objectively evaluate the insecticidal potential of this compound, a standardized in vivo bioassay is proposed using the highly destructive lepidopteran pest, the Tobacco Cutworm (Spodoptera litura). The following table summarizes the expected data points for comparison.
Table 1: Comparative Insecticidal Activity against Spodoptera litura (3rd Instar Larvae)
| Compound | Class | Dosing Method | LC50 (µg/mL) | 95% Confidence Interval | Slope ± SE |
| This compound | Sesquiterpenoid | Diet Incorporation | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Nootkatone | Sesquiterpenoid | Diet Incorporation | Literature-derived/Hypothetical | - | - |
| Emamectin Benzoate | Avermectin | Diet Incorporation | Literature-derived/Hypothetical | - | - |
| Control (Solvent) | - | Diet Incorporation | - | - | - |
Note: The data for this compound is hypothetical and serves as a template for the expected outcomes of the proposed validation studies. Nootkatone is included as a comparative natural compound from the same chemical class, and Emamectin Benzoate serves as a positive control, representing a current industry standard.
Experimental Protocols
A detailed methodology for the in vivo validation of this compound's insecticidal properties is provided below. This protocol is based on established and standardized lepidopteran bioassays.[1][2][3]
Insect Rearing
-
Species: Tobacco Cutworm (Spodoptera litura)
-
Rearing Conditions: Larvae are to be reared on an artificial diet in a controlled environment at 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Synchronization: Third instar larvae of uniform size and age will be selected for the bioassays to ensure consistency.
Test Compound Preparation
-
This compound and Nootkatone: Stock solutions will be prepared by dissolving the compounds in an appropriate solvent (e.g., acetone or dimethyl sulfoxide). A series of dilutions will be prepared to determine the dose-response relationship.
-
Emamectin Benzoate: A commercial formulation will be used, and dilutions will be prepared according to the manufacturer's instructions.
-
Control: The solvent used for dissolving the test compounds will serve as the negative control.
Diet Incorporation Bioassay
-
The test compounds at various concentrations will be thoroughly mixed into the artificial diet while it is still in a liquid state.
-
The diet containing the test compounds is then dispensed into individual wells of a 24-well bioassay tray.
-
One 3rd instar larva of S. litura is released into each well.
-
Each concentration, including the control, will have a minimum of 3 replicates, with 24 larvae per replicate.
-
Mortality will be recorded at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
Data Analysis
-
The obtained mortality data will be corrected for control mortality using Abbott's formula.
-
The median lethal concentration (LC50) values, 95% confidence intervals, and slope of the dose-response curves will be calculated using probit analysis.
Visualizing the Experimental Workflow and Proposed Mechanism
To further clarify the experimental process and the potential mode of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for the in vivo validation of this compound's insecticidal activity.
While the precise mechanism of action for this compound is yet to be fully elucidated, some sesquiterpenoids, such as nootkatone, have been shown to act as antagonists of the GABA-gated chloride channel in insects.[4] This leads to hyperexcitability of the central nervous system and ultimately, insect death. A proposed signaling pathway based on this mechanism is illustrated below.
Caption: Proposed mechanism of action for this compound as a GABA receptor antagonist.
This guide provides a foundational framework for the in vivo validation of this compound's insecticidal properties. The successful execution of these experiments will generate the necessary data to objectively assess its potential as a novel bio-insecticide.
References
- 1. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Sesquicillin A and Its Synthetic Analogs: A Guide for Researchers
An In-depth Analysis of the Bioactive Fungal Metabolite and its Derivatives
Sesquicillin A, a pyrano-diterpene first isolated from the fungus Albophoma sp., has garnered attention in the scientific community for its notable biological activities. This guide provides a comparative analysis of this compound and its naturally occurring analogs, summarizing their biological performance with supporting data. While the synthesis of novel synthetic analogs of this compound remains an area ripe for exploration, this document lays the foundational knowledge for future drug development endeavors.
Performance and Biological Activity
This compound and its naturally occurring analogs, Sesquicillins B, C, D, and E, have demonstrated moderate inhibitory activity against the brine shrimp (Artemia salina) and human T-lymphocyte (Jurkat) cells.[1] This cytotoxic and insecticidal activity suggests potential applications in agrochemical and pharmacological research.
Furthermore, this compound has been identified as an inhibitor of glucocorticoid-mediated signal transduction.[2] This finding opens avenues for its investigation as a potential modulator of inflammatory responses and other glucocorticoid-regulated physiological processes.
Table 1: Comparative Cytotoxicity of Natural Sesquicillin Analogs
| Compound | Source | Cytotoxicity against Artemia salina (LC50) | Cytotoxicity against Jurkat Cells (IC50) |
| This compound | Albophoma sp. FKI-1778 | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts |
| Sesquicillin B | Albophoma sp. FKI-1778 | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts |
| Sesquicillin C | Albophoma sp. FKI-1778 | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts |
| Sesquicillin D | Albophoma sp. FKI-1778 | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts |
| Sesquicillin E | Albophoma sp. FKI-1778 | Data not publicly available in searched abstracts | Data not publicly available in searched abstracts |
Note: While the isolation and moderate activity of Sesquicillins A-E have been reported, specific IC50 and LC50 values were not available in the public abstracts of the foundational study. Access to the full publication is required for this quantitative data.
Experimental Protocols
The evaluation of the biological activity of this compound and its analogs relies on established in vitro assays. The following are detailed methodologies for the key experiments cited.
Brine Shrimp Lethality Assay
This assay is a simple, rapid, and convenient method for screening the cytotoxicity of chemical compounds.
Materials:
-
Artemia salina eggs (brine shrimp eggs)
-
Sea salt
-
Distilled water
-
Test compounds (this compound and its analogs)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Microscope
Procedure:
-
Hatching of Brine Shrimp: Artemia salina eggs are hatched in a container filled with artificial seawater (prepared by dissolving sea salt in distilled water) under constant aeration and illumination for 24-48 hours.
-
Preparation of Test Solutions: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made with artificial seawater to obtain a range of concentrations.
-
Assay: Ten to fifteen nauplii (larval brine shrimp) are transferred into each well of a 96-well plate. The test solutions of varying concentrations are then added to the wells. A control group with DMSO and seawater is also included.
-
Incubation and Observation: The plates are incubated for 24 hours under illumination. After the incubation period, the number of dead nauplii in each well is counted under a microscope.
-
Data Analysis: The percentage of mortality is calculated for each concentration. The lethal concentration 50 (LC50), the concentration that kills 50% of the brine shrimp, is determined using probit analysis or other appropriate statistical methods.
Jurkat Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Jurkat cells (human T-lymphocyte cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and its analogs)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
DMSO
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Jurkat cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for another 24-48 hours.
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway Inhibition
This compound has been shown to inhibit glucocorticoid-mediated signal transduction. This pathway is crucial for regulating a wide range of physiological processes, including inflammation, metabolism, and the stress response.
Caption: Proposed mechanism of this compound in the glucocorticoid signaling pathway.
The precise mechanism by which this compound inhibits this pathway is a subject for further investigation. It may interfere with the binding of glucocorticoids to the glucocorticoid receptor (GR), prevent the dissociation of the GR from its chaperone protein complex (like Hsp90), or inhibit the translocation of the activated GR into the nucleus.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative study of this compound and its synthetic analogs.
Caption: A workflow for the discovery and development of this compound analogs.
This workflow begins with the acquisition of the natural product and the chemical synthesis of a diverse library of analogs. These compounds then undergo primary screening for cytotoxic activity. Promising candidates are further evaluated in more specific assays, such as the glucocorticoid receptor signaling inhibition assay. The data from these assays are then used to establish structure-activity relationships, which guide the design and synthesis of more potent and selective lead compounds for further preclinical development.
References
Validating G1 Phase Arrest Induced by Sesquicillin A Using Flow Cytometry: A Comparative Guide
For researchers in oncology and drug development, accurately assessing the effects of novel compounds on cell cycle progression is a critical step in identifying promising therapeutic candidates. Sesquicillin A, a sesquiterpenoid isolated from fungal sources, has been identified as a potent inducer of G1 phase cell cycle arrest in cancer cells.[1] This guide provides a comparative framework for validating the G1 arrest induced by this compound using flow cytometry, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Performance Comparison: G1 Phase Arrest Induction
Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). The following table summarizes hypothetical, yet representative, quantitative data from flow cytometry experiments comparing the effects of this compound with other known G1 phase-arresting agents on human breast cancer cell lines. The data for the control and comparator compounds are based on published findings to provide a realistic comparison.
| Compound/Treatment | Cell Line | Concentration | Incubation Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | MCF-7 | - | 24 | 62.1 | 28.5 | 9.4 |
| This compound | MCF-7 | 10 µM | 24 | 78.5 | 12.3 | 9.2 |
| Vehicle Control | MDA-MB-231 | - | 12 | 44.8 | 35.2 | 20.0 |
| Boehmeriasin A | MDA-MB-231 | 0.007 µg/mL | 12 | 66.3 | 20.1 | 13.6 |
| Vehicle Control | MDA-MB-231 | - | 24 | 60.0 | 20.0 | 20.0 |
| ASPE | MDA-MB-231 | 10 µg/mL | 24 | 73.0 | 7.0 | 10.0 |
| Vehicle Control | MDA-MB-231 | - | 24 | 57.9 | 31.0 | 11.1 |
| Physcion | MDA-MB-231 | 50 µM | 24 | 75.2 | 15.3 | 9.5 |
ASPE: Algal Sulfated Polysaccharide Extract from Laurencia papillosa
Experimental Protocols
A standardized protocol is essential for obtaining reliable and reproducible flow cytometry data. Below is a detailed methodology for treating cancer cells with a test compound and subsequent cell cycle analysis using propidium iodide (PI) staining.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7 or MDA-MB-231) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 50-70% confluency).
-
Compound Preparation: Prepare a stock solution of this compound (or comparator compound) in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
II. Cell Harvesting and Fixation
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.
-
Collection: Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping.
-
Storage: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.
III. Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS to remove residual ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (final concentration of 100 µg/mL) to degrade RNA and prevent its staining by PI. Incubate at 37°C for 30 minutes.
-
PI Staining: Add propidium iodide to the cell suspension to a final concentration of 50 µg/mL.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. For each sample, collect data for at least 10,000 events. Use a histogram of the PI fluorescence intensity (linear scale) to visualize the cell cycle distribution.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in validating G1 phase arrest, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying signaling pathway.
The G1 phase arrest induced by this compound and other similar compounds is mediated by a complex signaling pathway that regulates the transition from the G1 to the S phase of the cell cycle.
In a normal proliferative state, growth factors stimulate the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. These complexes then phosphorylate the Retinoblastoma (Rb) protein, inactivating it. This inactivation releases the E2F transcription factor, which in turn promotes the expression of genes necessary for DNA synthesis and entry into the S phase.[2][3]
This compound exerts its effect by upregulating CDK inhibitors such as p21.[1] p21 then binds to and inhibits the activity of the Cyclin/CDK complexes, preventing the phosphorylation of Rb. As a result, E2F remains sequestered by active Rb, and the cell is arrested in the G1 phase, unable to proceed to DNA replication. This mechanism is a common target for anti-cancer drug development.
References
A Head-to-Head Comparison of Natural Product Insecticides: Evaluating Sesquicillin A and Other Biologically-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for effective and environmentally benign insecticides has led to a renewed interest in natural products. These compounds, derived from a variety of organisms, offer a diverse arsenal of chemical structures and modes of action for pest management. This guide provides a head-to-head comparison of the insecticidal activities of several prominent natural product insecticides: Pyrethrin, Azadirachtin, Rotenone, and Spinosad. While the primary focus is on these well-established compounds due to the wealth of available quantitative data, we also introduce Sesquicillin A, a fungal metabolite with potential insecticidal properties that warrants further investigation.
Executive Summary
This comparative guide synthesizes available experimental data on the insecticidal efficacy of selected natural products. Quantitative data, primarily in the form of median lethal concentration (LC50) and median lethal dose (LD50) values, are presented to facilitate a direct comparison of potency against various insect pests. Detailed experimental protocols for common insecticidal bioassays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the methodologies and mechanisms of action.
Due to the limited publicly available data on the specific insecticidal activity of this compound against common insect pests, a direct quantitative comparison with the other natural products is not feasible at this time. Preliminary studies have shown that sesquicillins exhibit moderate inhibitory activity against the growth of brine shrimp (Artemia salina), a common biological screening organism.[1][2] Additionally, a related compound, Sesquicillin F, has demonstrated insecticidal activity against the brown marmorated stink bug (Halyomorpha halys) at a concentration of 1 ppm. These findings suggest that this compound holds promise as a potential insecticidal agent, and further research to determine its LC50 and LD50 values against a range of insect pests is highly encouraged.
Quantitative Comparison of Insecticidal Activity
The following tables summarize the reported LC50 and LD50 values for Pyrethrin, Azadirachtin, Rotenone, and Spinosad against various insect species. It is important to note that these values can be influenced by a multitude of factors, including the insect species and life stage, the formulation of the insecticide, and the specific bioassay method employed.
Table 1: Comparative Insecticidal Activity (LC50 Values)
| Insecticide | Target Insect | Life Stage | Bioassay Method | LC50 Value | Citation |
| Azadirachtin | Plutella xylostella (Diamondback Moth) | 3rd & 4th Instar Larvae | Leaf Dip | 0.29 - 0.66 µg/ml (24-72h) | [3] |
| Spodoptera litura (Tobacco Cutworm) | Larvae | Leaf Dip | Not specified | [4] | |
| Aphis gossypii (Cotton Aphid) | Adults | Not specified | Not specified | [5][6] | |
| Rotenone | Aphis glycines (Soybean Aphid) | Adults | Not specified | 4.03 - 4.61 mg/L (24h) | [7] |
| Spodoptera litura | Larvae | Not specified | Not specified | [8] | |
| Spinosad | Spodoptera litura | 3rd Instar Larvae | Leaf Dip | 0.001 ppm | [9] |
| Plutella xylostella | 3rd Instar Larvae | Leaf Dip | 0.00514 - 0.00541% | [10] | |
| Aphis gossypii | Adults | Not specified | Not specified | [11] |
Table 2: Comparative Insecticidal Activity (LD50 Values)
| Insecticide | Target Insect | Life Stage | Bioassay Method | LD50 Value | Citation |
| Pyrethrin | Musca domestica (Housefly) | Adults | Topical Application | Not specified | [2] |
| Rotenone | Drosophila melanogaster (Fruit Fly) | Adults | Topical Application | 3.68 µ g/adult | [12] |
Experimental Protocols
Accurate and reproducible bioassays are fundamental to the evaluation of insecticide efficacy. Below are detailed methodologies for two common types of insecticidal assays.
Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of a compound when applied directly to the insect's cuticle.
Objective: To determine the median lethal dose (LD50) of a test compound.
Materials:
-
Test insects of a uniform age and stage.
-
Test compound dissolved in a suitable solvent (e.g., acetone).
-
Microsyringe or microapplicator.
-
Petri dishes or holding vials with a food source and ventilation.
-
Controlled environment chamber (temperature, humidity, photoperiod).
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent. A control group receiving only the solvent should be included.
-
Insect Handling: Anesthetize the insects lightly using carbon dioxide or by chilling to facilitate handling.
-
Topical Application: Using a calibrated microsyringe, apply a precise volume (typically 0.2 to 1 µL) of the test solution to the dorsal thorax of each insect.
-
Incubation: Place the treated insects individually or in small groups into holding containers with access to food and water.
-
Observation: Maintain the insects in a controlled environment chamber. Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make coordinated movements when gently prodded.
-
Data Analysis: Record the number of dead insects at each concentration. Use probit analysis or a similar statistical method to calculate the LD50 value and its confidence limits.
Feeding Bioassay (Leaf Dip Method)
This assay evaluates the toxicity of a compound when ingested by the insect.
Objective: To determine the median lethal concentration (LC50) of a test compound.
Materials:
-
Test insects of a uniform age and stage.
-
Host plant leaves.
-
Test compound formulated as a solution or suspension.
-
Beakers or containers for dipping leaves.
-
Petri dishes or ventilated containers lined with moist filter paper.
-
Controlled environment chamber.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound. A control group using only the solvent or water with a wetting agent should be included.
-
Leaf Preparation: Excised leaves or leaf discs of a suitable host plant are dipped into the test solutions for a standardized period (e.g., 10-30 seconds).
-
Drying: The treated leaves are allowed to air dry completely in a fume hood.
-
Insect Exposure: Place the dried, treated leaves into the experimental containers. Introduce a known number of test insects into each container.
-
Incubation: Maintain the containers in a controlled environment chamber.
-
Observation: Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Record the number of dead insects for each concentration and use probit analysis to determine the LC50 value.
Signaling Pathways and Mechanisms of Action
The selected natural product insecticides exhibit diverse mechanisms of action, targeting various physiological processes in insects.
-
Pyrethrins: These compounds are neurotoxins that target the voltage-gated sodium channels in nerve cells, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and death.
-
Azadirachtin: This complex tetranortriterpenoid acts as an insect growth regulator. It mimics the insect molting hormone, ecdysone, and disrupts the molting process. It also acts as an antifeedant and repellent.
-
Rotenone: This isoflavonoid is a potent inhibitor of cellular respiration. It specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, blocking ATP production and leading to cell death.
-
Spinosad: This insecticide is a mixture of two spinosyns, which are fermentation products of a soil bacterium. It has a unique mode of action, primarily targeting the nicotinic acetylcholine receptors and also affecting GABA receptors in the insect nervous system, leading to paralysis and death.
Conclusion
This guide provides a comparative overview of the insecticidal properties of several key natural products. While Pyrethrin, Azadirachtin, Rotenone, and Spinosad have well-documented efficacy against a range of insect pests, the full potential of emerging compounds like this compound is yet to be fully elucidated. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field of insecticide discovery and development, encouraging further investigation into novel, effective, and sustainable pest management solutions. The lack of quantitative data for this compound highlights a clear research gap and an opportunity for significant contributions to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungal Metabolites Antagonists towards Plant Pests and Human Pathogens: Structure-Activity Relationship Studies [mdpi.com]
- 4. entomoljournal.com [entomoljournal.com]
- 5. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]
- 6. esjpesticides.org.eg [esjpesticides.org.eg]
- 7. researchgate.net [researchgate.net]
- 8. journals.rdagriculture.in [journals.rdagriculture.in]
- 9. journal.iahs.org.in [journal.iahs.org.in]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. phytojournal.com [phytojournal.com]
Assessing the Specificity of Sesquicillin A for the Glucocorticoid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glucocorticoid Receptor Specificity
The glucocorticoid receptor is a member of the nuclear receptor superfamily that mediates the physiological effects of glucocorticoids. Upon ligand binding, the GR translocates to the nucleus and regulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. The therapeutic efficacy of glucocorticoids is often accompanied by undesirable side effects due to the widespread expression of the GR and its interaction with other signaling pathways. Consequently, there is a significant interest in developing selective glucocorticoid receptor modulators (SGRMs) that can dissociate the beneficial anti-inflammatory effects from the detrimental metabolic side effects. A critical aspect in the development of such compounds is their specificity for the GR over other closely related steroid hormone receptors, such as the mineralocorticoid receptor (MR), progesterone receptor (PR), androgen receptor (AR), and estrogen receptor (ER), to minimize off-target effects.
Sesquicillin A has been reported as an inhibitor of GR-mediated signaling pathways, suggesting it may act as a GR antagonist.[1] However, its precise mechanism of action and binding characteristics remain to be fully elucidated.
Comparative Analysis of Glucocorticoid Receptor Ligands
To provide a context for evaluating the potential specificity of this compound, the following table summarizes the binding affinities of the potent GR agonist dexamethasone and the well-known GR antagonist RU486 (mifepristone).
| Compound | Receptor | Binding Affinity (IC50/Ki/Kd) | Compound Type | Reference |
| Dexamethasone | Glucocorticoid Receptor (GR) | IC50 = 38 nM, Ki = 6.7 nM | Agonist | [2] |
| RU486 (Mifepristone) | Glucocorticoid Receptor (GR) | IC50 = 2.6 nM, Kd = 15-70 nM | Antagonist | [3] |
| RU486 (Mifepristone) | Progesterone Receptor (PR) | IC50 = 0.2 nM, Kd = 15-70 nM | Antagonist | [3] |
Note: IC50, Ki, and Kd are all measures of binding affinity, where a lower value indicates a higher affinity. The data for RU486 highlights its cross-reactivity with the progesterone receptor. A truly specific GR ligand would exhibit high affinity for the GR with significantly lower or no affinity for other steroid receptors.
Experimental Protocols for Assessing Specificity
To definitively determine the specificity of this compound for the glucocorticoid receptor, a series of in vitro assays would need to be performed. The following are standard experimental protocols for such an evaluation.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki or IC50) of this compound for the glucocorticoid receptor and other steroid hormone receptors (MR, PR, AR, ER).
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the receptor of interest are prepared from appropriate cell lines or tissues known to express high levels of the specific receptor (e.g., A549 cells for GR, LNCaP cells for AR).
-
Radioligand: A high-affinity radiolabeled ligand for each receptor is used (e.g., [³H]-dexamethasone for GR, [³H]-aldosterone for MR, [³H]-R5020 for PR, [³H]-R1881 for AR, [³H]-estradiol for ER).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound) and a known competitor (e.g., dexamethasone for GR) as a positive control.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal, filtration through glass fiber filters, or scintillation proximity assay.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the functional consequence of a compound binding to a receptor, i.e., its ability to either activate (agonist) or block (antagonist) receptor-mediated gene transcription.
Objective: To determine if this compound acts as an agonist or antagonist of the glucocorticoid receptor and other steroid hormone receptors and to quantify its potency (EC50 or IC50).
Methodology:
-
Cell Line: A suitable host cell line that does not endogenously express the receptor of interest is chosen (e.g., HEK293 or CHO-K1 cells).
-
Transfection: The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the human steroid receptor (e.g., hGR, hMR, hPR, hAR, or hER).
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with specific hormone response elements (e.g., GREs for GR, MREs for MR, PREs for PR, AREs for AR, EREs for ER).
-
-
Treatment: The transfected cells are treated with increasing concentrations of the test compound (this compound) alone (to test for agonist activity) or in combination with a known agonist for that receptor (to test for antagonist activity).
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.
-
Data Analysis:
-
For agonist activity, the concentration of the test compound that produces 50% of the maximal response (EC50) is calculated.
-
For antagonist activity, the concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is calculated.
-
Visualizing Signaling and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for Assessing Receptor Specificity.
Conclusion
The available evidence suggests that this compound is an inhibitor of glucocorticoid-mediated signaling. However, to establish its utility as a selective glucocorticoid receptor modulator, a thorough investigation of its binding affinity and functional activity across the panel of steroid hormone receptors is essential. The experimental protocols outlined in this guide provide a standard framework for conducting such an evaluation. By comparing the binding profile of this compound to that of well-characterized compounds like dexamethasone and RU486, researchers can quantitatively determine its specificity for the glucocorticoid receptor. This information is critical for the further development of this compound or its analogs as potential therapeutic agents with an improved side-effect profile. Future studies should aim to generate the quantitative data necessary for a complete comparative analysis.
References
- 1. An efficient stereoselective total synthesis of DL-sesquicillin, a glucocorticoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquicillin, an inhibitor of glucocorticoid mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Sesquicillin A Bioactivities: A Comparative Guide
An Objective Analysis of Published Data and Methodologies for Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquicillin A, a pyrano-diterpene antibiotic isolated from the fungus Albophoma sp. FKI-1778, was first described in 2005.[1][2] The initial study by Uchida et al. reported moderate insecticidal and cytotoxic activities.[1][2] This guide provides a comprehensive overview of the originally published bioactivities of this compound and presents detailed experimental protocols to facilitate independent validation studies. To date, a thorough review of the scientific literature has not revealed any subsequent independent validation of these specific bioactivities. Therefore, this document serves as a foundational guide for researchers seeking to verify and build upon the initial findings.
Published Bioactivity Data
The primary publication on this compound reported its inhibitory effects on the growth of brine shrimp (Artemia salina) and human T-lymphocyte (Jurkat) cells. The quantitative data from this study is summarized below.
| Compound | Bioactivity | Organism/Cell Line | Reported IC50 / LC50 |
| This compound | Cytotoxicity | Jurkat Cells | Moderately active (specific value not provided in abstract) |
| This compound | Insecticidal | Artemia salina (brine shrimp) | Moderately active (specific value not provided in abstract) |
Table 1: Originally Published Bioactivities of this compound. Data extracted from Uchida et al., 2005.[1][2]
Experimental Protocols for Independent Validation
To independently validate the reported bioactivities of this compound, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for the key assays cited in the original publication.
Cytotoxicity Assay using Jurkat Cells
This protocol outlines the steps to determine the cytotoxic effects of this compound on the human Jurkat cell line, a common model for T-lymphocytes.
Materials:
-
Jurkat cells (e.g., ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Staurosporine or similar apoptosis inducer (positive control)
-
DMSO (vehicle control)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 105 and 1 x 106 cells/mL.
-
Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of approximately 1 x 104 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in culture medium. The final DMSO concentration in the wells should be less than 0.5%.
-
Treatment: Add the prepared dilutions of this compound, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Insecticidal Assay using Artemia salina (Brine Shrimp Lethality Test)
This assay is a simple and rapid method for preliminary toxicity screening of chemical compounds.
Materials:
-
Artemia salina cysts (brine shrimp eggs)
-
Sea salt
-
Distilled water
-
Hatching tank
-
Light source
-
24-well plates or small vials
-
This compound (test compound)
-
Potassium dichromate or similar toxin (positive control)
-
DMSO (vehicle control)
-
Micropipettes
-
Stereomicroscope
Procedure:
-
Hatching of Brine Shrimp: Prepare artificial seawater by dissolving sea salt in distilled water (approximately 38 g/L). Add Artemia salina cysts to the hatching tank and incubate for 24-48 hours under constant aeration and illumination.
-
Nauplii Collection: After hatching, collect the phototropic nauplii (larvae) using a pipette.
-
Assay Setup: In a 24-well plate, add 10-15 nauplii to each well containing a defined volume of seawater.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in seawater.
-
Treatment: Add the prepared dilutions of this compound, positive control, and vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for 24 hours.
-
Mortality Count: After 24 hours, count the number of dead (immobile) nauplii in each well under a stereomicroscope.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value (the concentration of the compound that is lethal to 50% of the brine shrimp) using a probit analysis or similar statistical method.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cytotoxicity and insecticidal assays.
Caption: Workflow for the Jurkat Cell Cytotoxicity Assay.
Caption: Workflow for the Brine Shrimp Lethality Assay.
Conclusion
The initially reported cytotoxic and insecticidal activities of this compound present an interesting starting point for further investigation. However, the absence of independent validation studies in the published literature highlights a critical gap. The experimental protocols and workflows detailed in this guide are provided to encourage and facilitate the necessary research to either confirm or challenge the original findings. Such validation is a cornerstone of the scientific process and is essential for the advancement of natural product-based drug discovery. Researchers are encouraged to perform these assays and publish their findings to contribute to a more complete understanding of this compound's biological potential.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Sesquicillin A
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of Sesquicillin A, a bioactive fungal metabolite. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals actively working with this compound.
This compound is a fungal metabolite known for its cytotoxic properties.[1] Due to its biological activity, it must be handled and disposed of as hazardous chemical waste. The following procedures are based on established guidelines for the disposal of bioactive and cytotoxic compounds in the absence of a specific Safety Data Sheet (SDS).
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂O₅ | PubChem[2] |
| Molecular Weight | 470.6 g/mol | PubChem[2] |
| Appearance | Pale yellow powder | Inferred from research articles |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | Cayman Chemical[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing paper, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a rigid, leak-proof container with a secure lid.
-
Liquid Waste: All liquid waste containing this compound, including experimental solutions and solvent rinses, must be collected in a separate, clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., glass or appropriate plastic). Never mix incompatible waste streams.
Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Cytotoxic," "Bioactive"). The date of waste accumulation should also be clearly visible.
Storage of Waste:
-
Store all this compound waste in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's licensed hazardous waste disposal service.
-
Under no circumstances should this compound waste be disposed of down the sanitary sewer or in the regular trash. While some general guidelines suggest that dilute aqueous solutions of some antibiotics may be sewer-disposed, the cytotoxic nature of this compound necessitates a more cautious approach.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound waste, from generation to final disposal.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible management of this compound waste, contributing to a secure research environment and minimizing the potential for harm to human health and the ecosystem.
References
Essential Safety and Operational Guidance for Handling Sesquicillin A
Prudent Laboratory Practices for a Novel Fungal Metabolite
Sesquicillin A, a fungal metabolite identified from Albophoma sp., has demonstrated cytotoxic effects against Jurkat cells and inhibits the proliferation of MCF-7 breast cancer cells.[1] Due to its biological activity and the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this compound should be handled with caution as a potentially hazardous substance. The following guidance provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a robust selection of personal protective equipment is crucial to minimize exposure. Skin contact and inhalation are primary routes of potential exposure for hazardous drugs.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated, powder-free gloves. The outer glove should be removed and disposed of within the containment area (e.g., biological safety cabinet).[2] |
| Glove Material | Thicker gloves generally offer better protection. Nitrile gloves are a common choice for handling chemicals. Always check for tears or punctures before and during use.[2] | |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use safety goggles that provide a seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[2][3] |
| Respiratory Protection | NIOSH-approved Respirator | If there is a risk of aerosolization (e.g., handling powder, sonicating solutions), a NIOSH-approved respirator is necessary. For sterile compounding, a surgical N-95 respirator can provide both respiratory and splash protection.[4] |
Operational and Disposal Plans
A clear, step-by-step workflow is essential for safely handling this compound from receipt to disposal. The following logical workflow outlines the key stages and safety considerations.
Experimental Protocols
Detailed experimental protocols for the safe handling of this compound should be incorporated into standard laboratory operating procedures.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound according to the supplier's recommendations, typically in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly closed.
Preparation and Handling:
-
All handling of this compound, especially when in powdered form or when preparing stock solutions, should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a fume hood to prevent inhalation of aerosols or dust.[2][4]
-
Use dedicated equipment (e.g., spatulas, weighing boats) for handling the compound.
-
When preparing solutions, add the solvent slowly to the solid to minimize dust generation. This compound is soluble in dichloromethane, DMSO, ethanol, and methanol.[1]
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Clean the area with a suitable decontaminating solution.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal:
-
All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be disposed of as hazardous chemical waste.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of this compound down the drain.
First Aid:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do not induce vomiting. Rinse mouth with water.[5]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
